molecular formula C36H36O19 B15593868 Quercetin 3-Caffeylrobinobioside

Quercetin 3-Caffeylrobinobioside

Cat. No.: B15593868
M. Wt: 772.7 g/mol
InChI Key: DLYWVZSZZMLYSR-QYJZUGQHSA-N
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Description

Quercetin 3-Caffeylrobinobioside is a useful research compound. Its molecular formula is C36H36O19 and its molecular weight is 772.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H36O19

Molecular Weight

772.7 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3/b7-3+/t13-,23+,26-,28-,29-,30+,31+,32-,35+,36-/m0/s1

InChI Key

DLYWVZSZZMLYSR-QYJZUGQHSA-N

Origin of Product

United States

Foundational & Exploratory

Quercetin 3-Caffeylrobinobioside: A Technical Overview of its Natural Origins and Putative Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the natural sources, discovery, and analysis of Quercetin (B1663063) 3-Caffeylrobinobioside.

Introduction

Quercetin 3-Caffeylrobinobioside is a complex flavonoid glycoside, a derivative of the widely distributed flavonol, quercetin. Its structure features a caffeyl group and a robinobiose sugar moiety attached to the quercetin backbone. While the parent compound, quercetin, is extensively studied for its broad-ranging pharmacological activities, specific data on this compound remains limited in publicly accessible scientific literature. This guide synthesizes the currently available information regarding its natural sources and provides inferred methodologies for its study.

Natural Sources and Discovery

The discovery of this compound is not prominently documented in primary scientific literature, suggesting it may have been identified during broader phytochemical screenings of various plant species. Commercial suppliers of this compound consistently list its origin as the herbs of Callicarpa bodinieri Levl. [1], a deciduous shrub native to China, commonly known as Bodinier's beautyberry. Another suggested, though less consistently cited, natural source is Cynara scolymus L. , the globe artichoke[2].

Phytochemical studies of the Callicarpa genus have revealed a rich diversity of flavonoids, triterpenoids, and other bioactive constituents. While some studies on Callicarpa bodinieri have identified various flavonoids, they do not specifically mention the isolation or quantification of this compound. Similarly, extensive research on the flavonoid content of Cynara scolymus has detailed the presence of numerous quercetin and luteolin (B72000) glycosides, but specific mention of the 3-caffeylrobinobioside derivative is scarce[3][4][5][6].

The lack of a seminal discovery paper suggests that its initial identification may have occurred within a commercial or as-yet-unpublished research context. Its availability from chemical suppliers, complete with structural confirmation via NMR and HPLC data, confirms its existence and isolation from a natural source[1][7].

Quantitative Data

CompoundNatural Source(s)Plant Part(s)Reported ConcentrationReference(s)
This compoundCallicarpa bodinieri Levl.HerbsNot Reported[1]
Cynara scolymus L.Not SpecifiedNot Reported[2]

Experimental Protocols

The following is a putative experimental protocol for the extraction, isolation, and characterization of this compound from Callicarpa bodinieri leaves, inferred from standard methodologies for flavonoid isolation from this genus and related plant families.

Extraction
  • Plant Material Preparation: Air-dry the leaves of Callicarpa bodinieri at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 80% methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Fractionation
  • Solvent Partitioning: Suspend the crude methanolic extract in distilled water and partition sequentially with solvents of increasing polarity: n-hexane, chloroform (B151607), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Fraction Selection: Based on preliminary thin-layer chromatography (TLC) analysis, the ethyl acetate and n-butanol fractions are expected to be rich in flavonoid glycosides. Concentrate these fractions to dryness.

Isolation
  • Column Chromatography: Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on a silica (B1680970) gel column.

  • Elution Gradient: Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20).

  • Fraction Collection and Analysis: Collect the fractions and monitor them by TLC, visualizing the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 1% diphenylboryloxyethylamine in methanol followed by 5% polyethylene (B3416737) glycol).

  • Preparative HPLC: Pool the fractions containing the target compound and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

Characterization
  • Spectroscopic Analysis: Elucidate the structure of the purified compound using spectroscopic methods:

    • ¹H-NMR and ¹³C-NMR: To determine the proton and carbon skeleton.

    • 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of the atoms and the positions of the glycosidic and acyl linkages.

    • Mass Spectrometry (ESI-MS/MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the quercetin, caffeyl, and robinobiose moieties.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector.

Visualizations

Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, leading to the formation of the quercetin aglycone. This is followed by glycosylation to form a robinobioside intermediate, which is then acylated with a caffeyl group.

Quercetin_3_Caffeylrobinobioside_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin Quercetin Quercetin Dihydroquercetin->Quercetin Quercetin_3_Robinobioside Quercetin 3-O-Robinobioside Quercetin->Quercetin_3_Robinobioside Quercetin_3_Caffeylrobinobioside Quercetin 3-Caffeylrobinobioside Quercetin_3_Robinobioside->Quercetin_3_Caffeylrobinobioside UDP_Rhamnose UDP-Rhamnose UDP_Rhamnose->Quercetin_3_Robinobioside UDP_Glucose UDP-Glucose UDP_Glucose->Quercetin_3_Robinobioside Caffeyl_CoA Caffeyl-CoA Caffeyl_CoA->Quercetin_3_Caffeylrobinobioside

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

Isolation_Workflow Plant_Material Plant Material (Callicarpa bodinieri leaves) Extraction Extraction (80% Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Bioactive_Fraction Bioactive Fraction (e.g., Ethyl Acetate) Fractionation->Bioactive_Fraction Isolation Isolation (Column Chromatography & Preparative HPLC) Bioactive_Fraction->Isolation Pure_Compound Pure Quercetin 3-Caffeylrobinobioside Isolation->Pure_Compound Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization Final_Product Characterized Compound Characterization->Final_Product

Caption: General workflow for the isolation of this compound.

References

"Quercetin 3-Caffeylrobinobioside" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Quercetin (B1663063) 3-Caffeylrobinobioside, a complex flavonoid derivative. Due to the limited availability of specific experimental data for this compound, this document extrapolates information from its parent compound, quercetin, and closely related derivatives. This guide covers the fundamental physicochemical properties, potential biological activities, and associated signaling pathways, offering a foundational resource for researchers and drug development professionals.

Introduction

Quercetin 3-Caffeylrobinobioside is a flavonoid, a class of secondary metabolites found in many plants. Flavonoids are well-regarded for their diverse biological activities. While specific research on this compound is sparse, its structural components—quercetin, caffeic acid, and a robinobiose sugar moiety—suggest a range of potential pharmacological effects. This document aims to provide a detailed technical resource by leveraging the extensive research conducted on quercetin and its other glycosidic derivatives.

Disclaimer: The biological activities, experimental protocols, and signaling pathway information presented in this guide are primarily based on studies of quercetin and its other derivatives due to the lack of specific published research on this compound. This information should be used as a theoretical framework for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any experimental design. The key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 957110-26-8[1]
Molecular Formula C36H36O19[1]
Molecular Weight 772.7 g/mol [1]
Appearance Powder[1]
Purity ≥98%
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]
Source The herbs of Callicarpa bodinieri Levl.[1]

Potential Biological Activities and Therapeutic Areas

Based on the known activities of quercetin and its derivatives, this compound is anticipated to exhibit a range of biological effects. Quercetin is known for its antioxidant, anti-inflammatory, and anticancer properties.[2]

Potential Biological ActivityImplication
Antioxidant Neutralization of reactive oxygen species (ROS), potentially mitigating cellular damage implicated in aging and chronic diseases.
Anti-inflammatory Inhibition of inflammatory pathways, suggesting potential applications in inflammatory disorders.
Anticancer Modulation of signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Cardioprotective Potential to improve cardiovascular health through various mechanisms including antioxidant and anti-inflammatory effects.
Neuroprotective Protection of neuronal cells from oxidative stress and inflammation-induced damage.

Postulated Signaling Pathway Involvement

The biological effects of quercetin are mediated through its interaction with numerous cellular signaling pathways. It is plausible that this compound influences similar pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate this pathway, which could be a key mechanism for its potential anticancer effects.

MAPK_Pathway Quercetin_Derivative This compound (Postulated) RAF RAF Quercetin_Derivative->RAF Inhibition MEK MEK Quercetin_Derivative->MEK Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Modulation

Postulated modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is central to cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Quercetin is a known inhibitor of this pathway.

PI3K_Akt_Pathway Quercetin_Derivative This compound (Postulated) PI3K PI3K Quercetin_Derivative->PI3K Inhibition Akt Akt Quercetin_Derivative->Akt Inhibition Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Growth mTOR->Cell_Survival

Postulated inhibition of the PI3K/Akt signaling pathway.

Suggested Experimental Protocols

For researchers initiating studies on this compound, the following experimental protocols, adapted from studies on quercetin and its derivatives, are recommended.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the compound on various cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines and normal cell lines) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of the compound on the protein expression levels within a specific signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the initial investigation of this compound's biological activity.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Compound This compound Cytotoxicity Cytotoxicity Screening (MTT Assay on multiple cell lines) Compound->Cytotoxicity Antioxidant Antioxidant Activity (e.g., DPPH, ABTS assays) Compound->Antioxidant Pathway_Analysis Signaling Pathway Analysis (Western Blot for MAPK, PI3K/Akt) Cytotoxicity->Pathway_Analysis Animal_Model Animal Model Studies (e.g., Xenograft model for cancer) Pathway_Analysis->Animal_Model Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Apoptosis_Assay->Animal_Model Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Animal_Model Toxicity Toxicity and Pharmacokinetic Studies

A suggested experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound represents an intriguing yet understudied flavonoid. Based on the extensive research on its parent compound, quercetin, it holds significant potential for various therapeutic applications. The immediate future for research on this compound should focus on validating the postulated biological activities through rigorous in vitro and in vivo studies. Elucidating its precise mechanisms of action and understanding its pharmacokinetic and pharmacodynamic profiles will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

The Biosynthesis of Quercetin 3-Caffeylrobinobioside in Callicarpa bodinieri: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed biosynthetic pathway of Quercetin (B1663063) 3-Caffeylrobinobioside, a significant flavonoid derivative found in Callicarpa bodinieri. While the complete pathway for this specific compound in this plant species is not fully elucidated in current literature, this document constructs a putative pathway by integrating established knowledge of phenylpropanoid and flavonoid biosynthesis in plants. The guide provides a detailed overview of the core enzymatic steps, from precursor molecules to the final complex glycoside. It includes hypothetical quantitative data to illustrate expected experimental outcomes, detailed experimental protocols for pathway analysis, and visual diagrams of the biosynthetic and experimental workflows to facilitate understanding and further research in the fields of natural product chemistry, drug discovery, and metabolic engineering.

Introduction

Callicarpa bodinieri, commonly known as Bodinier's beautyberry, is a plant species recognized for its production of a diverse array of secondary metabolites, including various phenylpropanoids and flavonoids. Among these, Quercetin 3-Caffeylrobinobioside stands out due to its potential pharmacological activities. Understanding the biosynthesis of this complex molecule is crucial for its potential biotechnological production and for the exploration of its therapeutic applications. This guide synthesizes the current understanding of related biosynthetic pathways to propose a comprehensive model for the formation of this compound in C. bodinieri.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, proceeds through the flavonoid biosynthesis pathway to produce the quercetin aglycone, and culminates in a series of modification reactions involving glycosylation and acylation.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The journey begins with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes. This initial pathway is fundamental for the production of a wide range of plant secondary metabolites.[1][2][3][4][5][6]

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid.[2][7]

  • Cinnamate-4-Hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to produce p-coumaric acid.[2]

  • 4-Coumarate:CoA Ligase (4CL): 4CL then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a critical branch-point intermediate.[2][7]

Flavonoid Biosynthesis: Formation of the Quercetin Aglycone

p-Coumaroyl-CoA enters the flavonoid biosynthesis pathway, leading to the formation of the core quercetin structure.

  • Chalcone (B49325) Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[2][7][8]

  • Chalcone Isomerase (CHI): CHI facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin.[2][7]

  • Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin at the 3-position to form dihydrokaempferol (B1209521).[2][8][9]

  • Flavonoid 3'-Hydroxylase (F3'H): F3'H introduces a hydroxyl group at the 3'-position of the B-ring of dihydrokaempferol to yield dihydroquercetin.[2]

  • Flavonol Synthase (FLS): FLS introduces a double bond in the C-ring of dihydroquercetin to form the flavonol, quercetin.[2][7][9]

Formation of Caffeoyl-CoA

Parallel to the flavonoid pathway, a portion of p-coumaroyl-CoA is hydroxylated to produce caffeoyl-CoA.

  • p-Coumaroyl-CoA 3-Hydroxylase (C3H): This enzyme hydroxylates p-coumaroyl-CoA to yield caffeoyl-CoA.[10]

Biosynthesis of Robinobiose

Robinobiose is a disaccharide composed of rhamnose and galactose (6-O-α-L-rhamnopyranosyl-β-D-galactopyranose).[11][12] Its formation requires the synthesis of activated sugar donors.

  • UDP-Galactose and UDP-Rhamnose Biosynthesis: These nucleotide sugars are synthesized from glucose-1-phosphate through a series of enzymatic reactions.

  • Robinobiose Synthase (Proposed): A specific glycosyltransferase likely links UDP-rhamnose to UDP-galactose to form UDP-robinobiose, or sequentially adds the sugars to the quercetin backbone.

Final Assembly of this compound

The final steps involve the glycosylation of quercetin and the subsequent acylation with a caffeoyl group.

  • UDP-Glycosyltransferase (UGT): A UGT catalyzes the transfer of the robinobiose moiety from UDP-robinobiose to the 3-hydroxyl group of quercetin, forming quercetin 3-robinobioside. Plant UGTs are a large family of enzymes responsible for glycosylating a wide range of secondary metabolites.[13][14][15][16][17]

  • Acyltransferase (AT): A specific acyltransferase, likely a hydroxycinnamoyl-CoA transferase, catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to a hydroxyl group on the robinobiose sugar moiety.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quercetin_3_Caffeylrobinobioside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_caffeoyl Caffeoyl Group Synthesis cluster_sugar Sugar Moiety Synthesis cluster_final Final Assembly L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Quercetin 3-Robinobioside Quercetin 3-Robinobioside Quercetin->Quercetin 3-Robinobioside UGT This compound This compound Caffeoyl-CoA->this compound Glucose-1-P Glucose-1-P UDP-Galactose UDP-Galactose Glucose-1-P->UDP-Galactose UDP-Rhamnose UDP-Rhamnose Glucose-1-P->UDP-Rhamnose UDP-Robinobiose UDP-Robinobiose UDP-Galactose->UDP-Robinobiose Glycosyl- transferase(s) UDP-Rhamnose->UDP-Robinobiose Glycosyl- transferase(s) UDP-Robinobiose->Quercetin 3-Robinobioside Quercetin 3-Robinobioside->this compound Acyltransferase

Proposed biosynthetic pathway of this compound.

Quantitative Data Analysis

The following tables present hypothetical quantitative data for key enzymes and metabolites in the proposed pathway. This data is illustrative and serves as a template for what researchers might expect to find when studying this pathway in Callicarpa bodinieri.

Table 1: Relative Gene Expression Levels of Key Biosynthetic Genes

GeneRelative Expression Level (Fold Change)
PAL1.0
C4H1.2
4CL1.5
CHS2.5
CHI2.3
F3H2.8
F3'H3.1
FLS3.5
UGT (putative)4.0
Acyltransferase (putative)3.8

Note: Expression levels are hypothetical and normalized to a housekeeping gene.

Table 2: Enzyme Kinetic Parameters (Hypothetical)

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
FLSDihydroquercetin50150
UGT (putative)Quercetin2580
UGT (putative)UDP-Robinobiose10075
Acyltransferase (putative)Quercetin 3-Robinobioside3060
Acyltransferase (putative)Caffeoyl-CoA4055

Table 3: Metabolite Concentrations in C. bodinieri Leaf Tissue (Hypothetical)

MetaboliteConcentration (µg/g Fresh Weight)
Quercetin5.0
Quercetin 3-Robinobioside15.0
This compound50.0
p-Coumaric Acid20.0
Caffeic Acid12.0

Experimental Protocols

The following are detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Extraction of Flavonoids for HPLC-MS/MS Analysis
  • Tissue Homogenization: Freeze 100 mg of C. bodinieri plant tissue (e.g., leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction: Add 1 mL of 80% methanol (B129727) to the powdered tissue. Vortex the mixture vigorously for 1 minute, followed by sonication for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the remaining pellet with an additional 1 mL of 80% methanol to ensure complete extraction. Combine the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[18]

HPLC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program: A linear gradient from 5% to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Detection can be performed using Multiple Reaction Monitoring (MRM) for targeted quantification of pathway intermediates and the final product.

Enzyme Assays

5.3.1. UDP-Glycosyltransferase (UGT) Assay

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 µg of recombinant UGT protein

    • 1 mM Quercetin (substrate)

    • 5 mM UDP-Robinobiose (sugar donor)

    • 10 mM MgCl2

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 100 µL of cold methanol.

  • Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC-MS/MS to quantify the formation of Quercetin 3-Robinobioside.

5.3.2. Acyltransferase Assay

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing:

    • 50 mM Phosphate buffer (pH 7.0)

    • 10 µg of recombinant acyltransferase protein

    • 1 mM Quercetin 3-Robinobioside (substrate)

    • 0.5 mM Caffeoyl-CoA (acyl donor)

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding 100 µL of 10% trifluoroacetic acid in methanol.

  • Analysis: Centrifuge and analyze the supernatant by HPLC-MS/MS for the formation of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the identification and characterization of enzymes involved in the biosynthesis of this compound.

Experimental_Workflow Plant Tissue (C. bodinieri) Plant Tissue (C. bodinieri) Metabolite Extraction Metabolite Extraction Plant Tissue (C. bodinieri)->Metabolite Extraction 80% Methanol RNA Extraction RNA Extraction Plant Tissue (C. bodinieri)->RNA Extraction HPLC-MS/MS Analysis HPLC-MS/MS Analysis Metabolite Extraction->HPLC-MS/MS Analysis Quantification Pathway Intermediate Identification Pathway Intermediate Identification HPLC-MS/MS Analysis->Pathway Intermediate Identification Pathway Elucidation Pathway Elucidation Pathway Intermediate Identification->Pathway Elucidation cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Reverse Transcription Gene Cloning (UGTs, Acyltransferases) Gene Cloning (UGTs, Acyltransferases) cDNA Synthesis->Gene Cloning (UGTs, Acyltransferases) PCR Heterologous Expression Heterologous Expression Gene Cloning (UGTs, Acyltransferases)->Heterologous Expression e.g., E. coli Protein Purification Protein Purification Heterologous Expression->Protein Purification Chromatography Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Kinetic Analysis Kinetic Analysis Enzyme Assays->Kinetic Analysis Kinetic Analysis->Pathway Elucidation

General experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound in Callicarpa bodinieri is a complex process that highlights the intricate metabolic networks within plants. While the pathway presented here is putative, it is strongly supported by the well-established principles of phenylpropanoid and flavonoid biosynthesis. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to validate and further explore this pathway. A deeper understanding of the enzymatic machinery responsible for producing such specialized metabolites will be invaluable for future endeavors in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals.

References

"Quercetin 3-Caffeylrobinobioside" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-Caffeylrobinobioside is a complex flavonoid glycoside isolated from Callicarpa bodinieri Levl. While specific research on this particular molecule is limited, its aglycone, quercetin, is one of the most extensively studied flavonoids, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive review of the available literature on Quercetin 3-Caffeylrobinobioside, supplemented with in-depth data on its parent compound, quercetin, to infer its potential therapeutic applications. This document covers the chemical properties, potential biological activities, and relevant experimental methodologies, and visualizes the key signaling pathways associated with quercetin's mechanism of action.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health.[1][2] Quercetin, a flavonol, is a prominent member of this family and is present in various fruits, vegetables, and medicinal herbs.[3] In nature, quercetin often exists in its glycosidic forms, where one or more of its hydroxyl groups are conjugated to a sugar moiety. These glycosidic variations influence the bioavailability and metabolic fate of quercetin in the human body.

This compound is a particularly complex glycoside of quercetin. The presence of both a caffeoyl group and a robinobioside sugar moiety suggests a potentially unique profile of biological activity and bioavailability. The caffeoyl group, a derivative of caffeic acid, is itself a potent antioxidant. Robinobioside is a disaccharide composed of rhamnose and galactose.

This review aims to consolidate the current knowledge on this compound and to extrapolate its potential pharmacological activities based on the extensive research conducted on quercetin and related compounds.

Chemical and Physical Properties

Limited direct experimental data is available for the physicochemical properties of this compound. The following table summarizes its known identifiers and properties.

PropertyValueSource
Chemical Name This compound-
CAS Number 957110-26-8ChemFaces
Molecular Formula C36H36O19ChemFaces
Molecular Weight 772.67 g/mol ChemFaces
Source Callicarpa bodinieri Levl.ChemFaces
Appearance PowderChemFaces

Biological Activities

Direct studies on the biological activities of this compound are not extensively reported in the current literature. However, the activities of its aglycone, quercetin, and related caffeoyl glycosides have been well-documented. It is hypothesized that upon ingestion, this compound may be hydrolyzed to quercetin, which then exerts its biological effects.

Antioxidant Activity

Quercetin is a potent antioxidant, capable of scavenging free radicals and chelating metal ions.[4][5] Its antioxidant activity is attributed to the presence of multiple hydroxyl groups and the specific arrangement of its chemical structure. The addition of a caffeoyl group, as seen in this compound, is expected to enhance this antioxidant potential, as caffeic acid itself is a strong antioxidant.

Anti-inflammatory Activity

Quercetin has been shown to exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.[6][7] It can modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[6][8] The anti-inflammatory potential of acylated flavonoids is often enhanced compared to their parent aglycones.[9]

Anticancer Activity

Extensive research has demonstrated the anticancer potential of quercetin against various cancer cell lines.[3][10] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10] Quercetin influences several signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.[10][11]

The following table summarizes some of the reported in vitro anticancer activities of quercetin.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer~100[12]
Caco-2Colon Cancer~50[12]
DLD-1Colon Cancer~50[12]
MCF-7Breast Cancer48[12]
BT-20Breast Cancer>50[12]

Experimental Protocols

Isolation and Purification of Flavonoid Glycosides

A general workflow for the isolation of flavonoid glycosides from plant material is outlined below.

experimental_workflow plant_material Dried Plant Material (e.g., Callicarpa bodinieri leaves) extraction Extraction (e.g., with 80% Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration partition Solvent Partitioning (e.g., with Ethyl Acetate) filtration->partition chromatography Column Chromatography (e.g., Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc identification Structure Elucidation (NMR, MS) hplc->identification pure_compound Pure Quercetin 3-Caffeylrobinobioside identification->pure_compound

Figure 1: General workflow for flavonoid glycoside isolation.
In Vitro Antioxidant Activity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to prepare a stock solution, and then make serial dilutions.

  • Assay:

    • Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or quercetin can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Signaling Pathways

The biological activities of quercetin are mediated through its interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, it is likely that upon hydrolysis to quercetin, it will influence the same pathways as its aglycone.

Anti-inflammatory Signaling Pathways

Quercetin exerts its anti-inflammatory effects by inhibiting key inflammatory pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_quercetin Quercetin cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Quercetin Quercetin MAPK MAPK (p38, JNK, ERK) Quercetin->MAPK inhibits IKK IKK Quercetin->IKK inhibits TLR4->MAPK TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 AP1->Cytokines AP1->iNOS_COX2

Figure 2: Quercetin's anti-inflammatory signaling pathways.
Anticancer Signaling Pathways

Quercetin's anticancer effects are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathway cluster_quercetin Quercetin cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits Wnt Wnt Quercetin->Wnt inhibits p53 p53 Quercetin->p53 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation Apoptosis Apoptosis p53->Apoptosis

Figure 3: Key anticancer signaling pathways modulated by quercetin.

Conclusion and Future Directions

This compound is a complex natural product with predicted antioxidant, anti-inflammatory, and anticancer properties, largely inferred from the extensive research on its aglycone, quercetin. The limited specific data on this particular glycoside highlights a significant gap in the literature. Future research should focus on the isolation and purification of this compound from Callicarpa bodinieri to enable comprehensive in vitro and in vivo studies.

Key areas for future investigation include:

  • Quantitative Bioactivity: Determining the IC50 values for its antioxidant, anti-inflammatory, and cytotoxic activities against a panel of relevant cell lines.

  • Bioavailability and Metabolism: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile to understand its fate in the body and whether it acts in its glycosidic form or as the aglycone.

  • Mechanism of Action: Elucidating the specific signaling pathways it modulates to understand its molecular targets.

  • Synergistic Effects: Exploring its potential synergistic effects with other natural compounds or conventional drugs.

A deeper understanding of the unique properties of this compound will be crucial for its potential development as a therapeutic agent in the pharmaceutical and nutraceutical industries.

References

Quercetin 3-Caffeylrobinobioside: A Technical Whitepaper on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-caffeylrobinobioside, a complex flavonoid glycoside, is a molecule of significant interest in the field of pharmacology and drug development. While direct experimental data on this specific compound is limited, its constituent components—quercetin, caffeic acid, and robinobiose—are well-documented for their diverse biological activities. This technical guide provides an in-depth analysis of the predicted potential biological activities of Quercetin 3-Caffeylrobinobioside based on the known properties of its molecular components. This paper will delve into its inferred antioxidant, anti-inflammatory, and anticancer properties, providing detailed experimental protocols for the evaluation of these activities and visualizing key signaling pathways.

Introduction

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological effects. Quercetin, a prominent flavonol, has been extensively studied for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] When conjugated with sugar moieties and other phenolic acids, such as caffeic acid, its bioavailability and specific activities can be modulated. This compound is a glycoside of quercetin, featuring a robinobiose sugar unit and a caffeoyl group. The presence of caffeic acid, another well-known bioactive compound with antioxidant and anti-inflammatory effects, suggests a synergistic or enhanced therapeutic potential for the parent molecule.[4][5] This whitepaper aims to provide a comprehensive technical overview of the predicted biological activities of this compound, offering a foundation for future research and drug discovery initiatives.

Predicted Biological Activities

Based on the activities of its constituent molecules, this compound is predicted to exhibit the following biological activities:

Antioxidant Activity

The antioxidant capacity of this compound is likely to be a cornerstone of its biological effects. Both quercetin and caffeic acid are potent antioxidants.

  • Quercetin's Antioxidant Mechanism: Quercetin's structure, with its multiple hydroxyl groups, enables it to effectively scavenge free radicals and chelate transition metal ions, thereby preventing oxidative damage to lipids, proteins, and DNA.[1][6][7] It can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][8]

  • Caffeic Acid's Antioxidant Mechanism: Caffeic acid also possesses strong antioxidant properties due to its dihydroxy-cinnamic acid structure, which allows for the donation of hydrogen atoms to neutralize free radicals.[4][9]

The combination of these two moieties in one molecule suggests a potent, possibly synergistic, antioxidant effect.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both quercetin and caffeic acid have demonstrated significant anti-inflammatory properties.

  • Quercetin's Anti-inflammatory Pathways: Quercetin can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][10][11] It is known to suppress the activation of key signaling pathways involved in inflammation, including the NF-κB and MAPK pathways.[3][12]

  • Caffeic Acid's Anti-inflammatory Effects: Caffeic acid and its derivatives have been shown to inhibit the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][13]

The presence of both quercetin and caffeic acid in this compound strongly suggests a potent anti-inflammatory potential.

Anticancer Activity

The potential of this compound as an anticancer agent is another area of significant interest, given the well-established anticancer properties of quercetin and caffeic acid.

  • Quercetin's Anticancer Mechanisms: Quercetin has been shown to inhibit the proliferation of various cancer cell lines in vitro and reduce tumor growth in vivo.[14][15][16] Its mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[2][17]

  • Caffeic Acid's Anticancer Properties: Caffeic acid also exhibits anticancer activities, including the induction of apoptosis and the inhibition of tumor cell proliferation.[5][9][13]

The combined presence of these two potent anticancer agents in a single molecule suggests that this compound could be a promising candidate for further investigation in cancer therapy.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following tables summarize the reported in vitro activities of its core components, Quercetin and Caffeic Acid, to provide a benchmark for future studies.

Table 1: In Vitro Antioxidant Activity of Quercetin and Caffeic Acid

AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingQuercetin~1.5 - 10 µg/mL[1]
DPPH Radical ScavengingCaffeic Acid~5 - 15 µg/mL[4]
ABTS Radical ScavengingQuercetin~1 - 5 µg/mL[1]
ABTS Radical ScavengingCaffeic Acid~2 - 8 µg/mL[4]
FRAP (Ferric Reducing Antioxidant Power)QuercetinHigh reducing power[1]
FRAP (Ferric Reducing Antioxidant Power)Caffeic AcidSignificant reducing power[4]

Table 2: In Vitro Anti-inflammatory Activity of Quercetin and Caffeic Acid

AssayCell LineCompoundEffectReference
LPS-induced NO ProductionRAW 264.7QuercetinInhibition[12]
LPS-induced NO ProductionRAW 264.7Caffeic AcidInhibition[5]
LPS-induced TNF-α ProductionRAW 264.7QuercetinInhibition[10]
LPS-induced TNF-α ProductionRAW 264.7Caffeic AcidInhibition[5]
COX-2 ExpressionVariousQuercetinInhibition[3]
COX-2 ExpressionVariousCaffeic AcidInhibition[5]

Table 3: In Vitro Anticancer Activity of Quercetin

Cell LineCancer TypeIC50Reference
MCF-7Breast Cancer10-50 µM[14]
CT-26Colon Carcinoma20-80 µM[14]
LNCaPProstate Cancer40-120 µM[14]
PC3Prostate Cancer40-120 µM[15]
MOLT-4Leukemia20-80 µM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test compound (this compound) in methanol.

    • Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Procedure:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 20 µL of the test compound at various concentrations to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

  • Principle: This assay measures the reducing potential of an antioxidant by its ability to reduce the ferric iron (Fe³⁺) in a TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form (Fe²⁺), which has an intense blue color.

  • Procedure:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add 20 µL of the test compound to 180 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using ferrous sulfate (B86663) (FeSO₄·7H₂O). The antioxidant capacity is expressed as Fe²⁺ equivalents.

In Vitro Anti-inflammatory Assays
  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO concentration is measured using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve is prepared using sodium nitrite.

  • Principle: This technique is used to detect the protein levels of COX-2 and iNOS in cell lysates after treatment with the test compound and stimulation with LPS.

  • Procedure:

    • Culture and treat RAW 264.7 cells as described for the NO production assay.

    • Lyse the cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities relative to the loading control.

In Vitro Anticancer Assay
  • Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its isolation and characterization.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) (in nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates IkB->NFkB_p65_p50 inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_p50_nucleus->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Quercetin Quercetin/ Caffeic Acid Quercetin->IKK inhibits Quercetin->NFkB_p65_p50_nucleus inhibits translocation

Caption: NF-κB signaling pathway in inflammation.

antioxidant_workflow cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_Compound Pure Compound (this compound) TLC->Pure_Compound UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis FTIR FTIR Spectroscopy Pure_Compound->FTIR NMR 1D & 2D NMR Pure_Compound->NMR Mass_Spec Mass Spectrometry Pure_Compound->Mass_Spec Structure_Confirmed Structure Confirmed anticancer_apoptosis_pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits Bcl2 Bcl-2 (Anti-apoptotic) Quercetin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Quercetin->Bax upregulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Akt->Bcl2 activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Quercetin 3-Caffeylrobinobioside: A Technical Guide to its Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the antioxidant and anti-inflammatory potential of Quercetin (B1663063) 3-Caffeylrobinobioside is limited. This guide synthesizes available information on structurally related compounds, namely other quercetin glycosides and molecules containing caffeoyl moieties, to project the potential bioactivities of Quercetin 3-Caffeylrobinobioside. The experimental protocols and mechanistic insights are based on established methodologies for assessing antioxidant and anti-inflammatory properties of flavonoids.

Introduction

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, is renowned for its potent antioxidant and anti-inflammatory properties. These effects are largely attributed to its unique chemical structure, which enables it to scavenge free radicals, chelate metal ions, and modulate key signaling pathways involved in inflammation. This compound is a glycosidic derivative of quercetin, featuring a robinobiose sugar moiety and a caffeoyl group. The presence of the caffeoyl group, itself a powerful antioxidant, is anticipated to enhance the intrinsic antioxidant capacity of the quercetin backbone. This technical guide provides an in-depth overview of the theoretical antioxidant and anti-inflammatory potential of this compound, including detailed experimental protocols for its evaluation and a review of the signaling pathways it is likely to modulate.

Antioxidant Potential

The antioxidant activity of flavonoids like this compound is typically evaluated through a battery of in vitro assays that measure their ability to scavenge various free radicals and reduce oxidizing agents.

Quantitative Data on Structurally Related Compounds

Due to the lack of specific data for this compound, the following table summarizes the antioxidant activity of structurally similar 3′-caffeoylquercetin glycosides. These compounds share the quercetin and caffeoyl moieties, which are critical for antioxidant activity.

CompoundAssayIC50 (µM)Reference
3′-caffeoylquercetin 3-sophorosideDPPH Radical Scavenging12[1]
3′-caffeoylquercetin 3-sophoroside-7-glucuronideDPPH Radical Scavenging10[1]
QuercetinDPPH Radical Scavenging23[1]
Rutin (Quercetin-3-rutinoside)DPPH Radical Scavenging14[1]
3′-caffeoylquercetin 3-sophorosideLipid Peroxidation Inhibition0.63[1]
3′-caffeoylquercetin 3-sophoroside-7-glucuronideLipid Peroxidation Inhibition5.2[1]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol (B129727) or DMSO.

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in absorbance.

Methodology:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add 10 µL of the test compound solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate the mixture for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Trolox is used as a standard, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µmol of Fe²⁺ equivalents per gram of the compound.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH2 Add Test Compound DPPH1->DPPH2 DPPH3 Incubate (30 min) DPPH2->DPPH3 DPPH4 Measure Absorbance (517nm) DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution ABTS2 Add Test Compound ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance (734nm) ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP2 Add Test Compound FRAP1->FRAP2 FRAP3 Incubate (30 min, 37°C) FRAP2->FRAP3 FRAP4 Measure Absorbance (593nm) FRAP3->FRAP4 Test_Compound Test Compound (this compound) Test_Compound->DPPH2 Test_Compound->ABTS2 Test_Compound->FRAP2

General workflow for in vitro antioxidant assays.

Anti-inflammatory Potential

The anti-inflammatory activity of this compound can be investigated by its ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages.

Quantitative Data on Related Compounds

The following table presents data on the anti-inflammatory effects of quercetin and its derivatives on various inflammatory markers.

CompoundCell LineStimulantInhibited MarkerInhibition (%) / IC50Reference
QuercetinRAW 264.7LPSNO Production-[2]
QuercetinRAW 264.7LPSiNOS Expression-[2]
QuercetinRAW 264.7LPSCOX-2 Expression-[2]
QuercetinRAW 264.7LPSTNF-α Production-[2]
QuercetinRAW 264.7LPSIL-6 Production-[2]
QuercetinHGFsLPSIL-1β ProductionSignificant at 5, 10, 20 µM[3]
QuercetinHGFsLPSIL-6 ProductionSignificant at 5, 10, 20 µM[3]
QuercetinHGFsLPSTNF-α ProductionSignificant at 5, 10, 20 µM[3]
Experimental Protocols for Anti-inflammatory Assays

Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture cells in an appropriate medium (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in plates and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified period (e.g., 24 hours).

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Methodology:

  • After cell treatment, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve is generated using known concentrations of sodium nitrite.

The levels of pro-inflammatory cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Methodology:

  • Collect the cell culture supernatant after treatment.

  • Use commercially available ELISA kits for the specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding a substrate, and measuring the colorimetric change.

Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.

Methodology:

  • Lyse the treated cells with a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti_Inflammatory_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Griess Nitric Oxide Assay cluster_ELISA Cytokine Measurement cluster_WB Protein Expression Cell1 Seed Macrophages Cell2 Pre-treat with Test Compound Cell1->Cell2 Cell3 Stimulate with LPS Cell2->Cell3 Griess Griess Test for NO Cell3->Griess Supernatant ELISA ELISA for TNF-α, IL-6, IL-1β Cell3->ELISA Supernatant WB Western Blot for iNOS, COX-2 Cell3->WB Cell Lysate

Workflow for in vitro anti-inflammatory assays.

Modulation of Signaling Pathways

The anti-inflammatory effects of quercetin and its derivatives are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Quercetin has been shown to inhibit NF-κB activation by preventing IκB degradation.[2]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits IkB_degraded IkB->IkB_degraded Degradation Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Induces Quercetin Quercetin Derivative Quercetin->IKK Inhibits

Inhibition of the NF-κB signaling pathway by quercetin derivatives.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation activates these MAPKs, which in turn can activate transcription factors like AP-1, leading to the expression of inflammatory genes. Studies have demonstrated that quercetin can suppress the phosphorylation and activation of p38 MAPK and ERK.[2]

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Induces Quercetin Quercetin Derivative Quercetin->MAPKK Inhibits

Modulation of the MAPK signaling pathway by quercetin derivatives.

Conclusion

While direct experimental evidence for this compound is not yet widely available, its structural components strongly suggest significant antioxidant and anti-inflammatory potential. The quercetin backbone provides a well-established foundation for these activities, and the addition of a caffeoyl group is likely to enhance its free radical scavenging capabilities. The methodologies and mechanistic frameworks presented in this guide provide a comprehensive roadmap for the future investigation of this compound as a potential therapeutic agent for conditions associated with oxidative stress and inflammation. Further research is warranted to isolate or synthesize this compound and rigorously evaluate its bioactivities using the described experimental protocols.

References

A Technical Guide to the Solubility of Quercetin 3-Caffeylrobinobioside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available solubility information for Quercetin 3-Caffeylrobinobioside. It is important to note that specific quantitative solubility data for this particular glycoside is limited in publicly accessible scientific literature. The information presented herein combines qualitative data for this compound with quantitative data for its parent aglycone, Quercetin, to provide a useful reference for researchers.

Introduction

This compound is a complex flavonoid glycoside, a class of compounds known for their significant biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. A critical parameter for the study and application of any bioactive compound in research and drug development is its solubility in various solvents. Solubility dictates the choice of solvents for extraction, purification, formulation, and in vitro/in vivo testing. This guide summarizes the known solubility characteristics of this compound and related compounds, provides a general experimental protocol for solubility determination, and illustrates a relevant biological pathway.

Solubility Data

This compound
SolventSolubility (Qualitative)
DMSOSoluble
PyridineSoluble
MethanolSoluble
EthanolSoluble

Data sourced from chemical supplier information.[1][2]

Quercetin (Aglycone)

To provide a quantitative reference, the solubility of the parent aglycone, Quercetin, is presented below. The presence of the bulky and polar caffeylrobinobioside sugar moiety on this compound will significantly influence its solubility profile compared to the aglycone. Generally, glycosylation increases aqueous solubility and decreases solubility in non-polar organic solvents.

SolventTemperature (°C)Solubility
DMSORoom Temperature~30 mg/mL
Dimethylformamide (DMF)Room Temperature~30 mg/mL
EthanolRoom Temperature~2 mg/mL
Acetone5080.08 ± 1.00 mmol/L
tert-Amyl Alcohol5067.01 ± 0.57 mmol/L
Acetonitrile505.40 ± 0.79 mmol/L
Water25Very low (<0.01 g/L)
1:4 DMSO:PBS (pH 7.2)Room Temperature~1 mg/mL

This data is for the aglycone Quercetin and serves as a reference.[1][3][4]

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a flavonoid like this compound is the isothermal shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (or flavonoid of interest)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., DAD or UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of the flavonoid to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration curve range.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the flavonoid of known concentrations to construct a calibration curve.

    • Inject the prepared sample and standard solutions into the HPLC system.

    • Analyze the chromatograms to determine the peak area of the flavonoid in the sample.

    • Calculate the concentration of the flavonoid in the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the flavonoid in that solvent at the specified temperature.

Visualizations

Experimental Workflow

experimental_workflow Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis start Start add_excess Add excess compound to solvent start->add_excess shake Shake at constant temperature for 24-72h add_excess->shake settle Allow excess solid to settle shake->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtrate for analysis filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify using calibration curve hplc->quantify end End (Solubility Value) quantify->end

Caption: A generalized workflow for determining flavonoid solubility.

Quercetin's Role in a Biological Pathway

Quercetin and its derivatives are known to modulate various signaling pathways involved in inflammation and cell survival. One such pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.

pi3k_akt_pathway Inhibition of PI3K/Akt Pathway by Quercetin rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival mtor->proliferation quercetin Quercetin quercetin->pi3k inhibits quercetin->akt inhibits

Caption: Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

While specific quantitative solubility data for this compound remains to be published, qualitative data and comparative data from its aglycone, Quercetin, provide a solid foundation for researchers. The compound is generally soluble in common polar organic solvents like DMSO, methanol, and ethanol. For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent systems using standardized methods such as the shake-flask protocol outlined in this guide. Understanding the solubility is a fundamental first step in unlocking the full research and therapeutic potential of this complex flavonoid.

References

Quercetin 3-Caffeylrobinobioside: A Technical Guide to Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a series of hypotheses on the mechanism of action of Quercetin (B1663063) 3-Caffeylrobinobioside. Due to a lack of direct experimental studies on this specific molecule, the proposed mechanisms are extrapolated from the known biological activities of its constituent components: quercetin, caffeic acid, and the robinobioside moiety. This guide is intended to serve as a foundation for future research.

Introduction

Quercetin 3-Caffeylrobinobioside (CAS: 957110-26-8; Molecular Formula: C36H36O19) is a complex flavonoid glycoside. It is structurally composed of a quercetin aglycone, a robinobiose disaccharide (rhamnose and galactose), and a caffeyl group. While its parent compound, quercetin, is one of the most extensively studied flavonoids with a wide range of biological activities, this compound itself remains largely uninvestigated.

This technical guide aims to construct a theoretical framework for the mechanism of action of this compound. By dissecting the known functions of its components, we can propose plausible signaling pathways and cellular effects that may be modulated by this compound. These hypotheses can guide the design of future experimental protocols to validate its therapeutic potential.

Component Analysis

The biological activity of this compound is likely a composite of the activities of its core components, with potential modifications in bioavailability, solubility, and potency conferred by their conjugation.

Quercetin: The Bioactive Core

Quercetin is a potent antioxidant and anti-inflammatory agent with pleiotropic effects on cellular signaling.[1] Its mechanisms of action are multifaceted and include:

  • Antioxidant Activity: Quercetin directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), and chelates metal ions, thereby preventing oxidative damage to lipids, proteins, and DNA.[2] It can also enhance the endogenous antioxidant defense system by upregulating enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[1]

  • Anti-inflammatory Activity: Quercetin inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1]

  • Anti-cancer Activity: In vitro and in vivo studies have shown that quercetin can inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis. It modulates pathways including PI3K/Akt, Wnt/β-catenin, and p53.[3]

  • Cardioprotective and Neuroprotective Effects: These are largely attributed to its antioxidant and anti-inflammatory properties, which protect vascular endothelial cells and neurons from oxidative stress and inflammation-induced damage.

Caffeic Acid: The Antioxidant Enhancer

The caffeyl group, derived from caffeic acid, is a well-known antioxidant. Its presence is expected to enhance the overall radical-scavenging capacity of the molecule. The esterification of flavonoids with phenolic acids like caffeic acid can also modify their lipophilicity, potentially influencing their interaction with cell membranes and their bioavailability.

Robinobiose: The Modulating Moiety

The disaccharide robinobiose, attached at the 3-position of quercetin, is likely to significantly impact the molecule's pharmacokinetic properties. Glycosylation of flavonoids generally increases their water solubility but can decrease their immediate antioxidant activity compared to the aglycone. However, the sugar moiety can influence absorption, metabolism, and distribution in the body. It is plausible that this compound acts as a prodrug, being hydrolyzed by gut microbiota or enzymes in the body to release the more active quercetin aglycone at specific sites.

Hypothesized Mechanisms of Action

Based on the component analysis, we propose the following primary mechanisms of action for this compound.

Potent Antioxidant and Anti-inflammatory Effects

We hypothesize that this compound functions as a powerful anti-inflammatory agent primarily through the inhibition of the NF-κB signaling pathway. The quercetin core is the main driver of this activity.

NF_kB_Pathway cluster_cytoplasm Cytoplasm QCR This compound IKK IKK Complex QCR->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines MAPK_Pathway cluster_mapk MAPK Cascades QCR This compound p38 p38 QCR->p38 Activates JNK JNK QCR->JNK Activates ERK ERK QCR->ERK Inhibits CellularStress Cellular Stress / Growth Factors CellularStress->p38 CellularStress->JNK CellularStress->ERK AP1 AP-1 p38->AP1 p53 p53 p38->p53 JNK->AP1 JNK->p53 Proliferation Inhibition of Proliferation ERK->Proliferation Apoptosis Apoptosis AP1->Apoptosis p53->Apoptosis MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Quercetin 3-Caffeylrobinobioside Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read absorbance at 490nm AddDMSO->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

An In-depth Technical Guide on Quercetin 3-Caffeylrobinobioside in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-caffeylrobinobioside is a flavonoid glycoside that has been identified in Callicarpa bodinieri. This compound belongs to the large family of quercetin derivatives, which are widely studied for their diverse pharmacological activities. While research on this specific glycoside is limited, its constituent parts—quercetin, caffeic acid, and robinobioside—suggest a range of potential biological effects rooted in traditional medicine. The genus Callicarpa, known as beautyberry, has a history of use in Traditional Chinese Medicine (TCM) for treating conditions related to inflammation and bleeding. This guide provides a comprehensive overview of Quercetin 3-caffeylrobinobioside, drawing from data on its source plant, its parent molecule quercetin, and related compounds to infer its potential therapeutic applications.

Traditional Medicine Context: Callicarpa bodinieri

Callicarpa bodinieri, the botanical source of this compound, is utilized in Traditional Chinese Medicine for various ailments. Ethnobotanical records indicate its use in treating hematemesis (vomiting blood), wounds, and bruises. The leaves of the plant are often used to prepare decoctions for oral administration or applied externally to wounds. The hemostatic and anti-inflammatory properties attributed to Callicarpa species in TCM provide a foundational context for investigating the pharmacological activities of its isolated phytochemicals, including this compound.

Phytochemical Profile of Callicarpa Species

The genus Callicarpa is rich in a variety of bioactive compounds. Understanding the phytochemical landscape of the source plant is crucial for contextualizing the potential activities of this compound.

Compound ClassExamples found in Callicarpa speciesReported Biological Activities
Flavonoids Quercetin, Luteolin, Apigenin and their glycosidesAntioxidant, Anti-inflammatory, Hemostatic, Neuroprotective
Terpenoids Diterpenes, Triterpenoids (e.g., Ursolic acid, Betulinic acid)Anti-inflammatory, Antimicrobial, Cytotoxic
Phenylethanoid Glycosides Acteoside, Forsythiaside B, PoliumosideAntioxidant, Neuroprotective, Anti-inflammatory

Physicochemical Properties of this compound

While specific experimental data for this compound is not widely available, its basic properties can be detailed.

PropertyValueSource/Method
CAS Number 957110-26-8Chemical Abstracts Service
Molecular Formula C₃₆H₃₆O₁₉---
Molecular Weight 772.66 g/mol ---
Source Callicarpa bodinieriCommercial Suppliers

Experimental Protocols

Detailed experimental protocols for the specific isolation and analysis of this compound are not available in the reviewed literature. However, a general workflow for the extraction and isolation of flavonoids from Callicarpa species can be outlined based on common phytochemical practices.

1. General Extraction of Flavonoids from Callicarpa Species

  • Plant Material: Dried and powdered leaves of Callicarpa bodinieri.

  • Extraction Solvent: 80% Methanol or 70% Ethanol.

  • Extraction Method: Maceration or Soxhlet extraction for 24-48 hours at room temperature or under reflux, respectively.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation of the Crude Extract

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Isolation and Purification of Flavonoid Glycosides

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.

  • Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water) and visualized under UV light (254 nm and 366 nm) after spraying with a detecting reagent like natural product-polyethylene glycol (NP/PEG).

  • Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound.

4. Structure Elucidation

  • The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS; ESI-MS, HR-ESI-MS).

Below is a generalized workflow for the isolation and identification of flavonoids from a plant source.

experimental_workflow plant_material Plant Material (e.g., Callicarpa leaves) extraction Extraction (e.g., with 80% Methanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Solvent-Solvent Partitioning concentration->fractionation column_chromatography Column Chromatography (Silica Gel, Sephadex) fractionation->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure Compound (this compound) prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (ERK, JNK, p38) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cox_lox COX/LOX Enzymes stimulus->cox_lox q3cr This compound q3cr->mapk Inhibition q3cr->nfkb Inhibition q3cr->cox_lox Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines prostaglandins Prostaglandins & Leukotrienes cox_lox->prostaglandins

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Quercetin 3-Caffeylrobinobioside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Quercetin (B1663063) 3-Caffeylrobinobioside, a complex flavonoid glycoside, from plant sources. The primary known source of this compound is Callicarpa bodinieri. While specific detailed protocols for this exact compound are not extensively published, this document outlines a robust, generalized methodology based on established techniques for the separation of similar acylated flavonoid glycosides.

Introduction

Quercetin 3-Caffeylrobinobioside is a derivative of the common flavonol, quercetin. It is characterized by the presence of a caffeoyl group and a robinobiose sugar moiety attached to the quercetin backbone. This complex structure suggests unique physicochemical properties and potential biological activities that are of interest in pharmaceutical and nutraceutical research. The protocols herein describe a multi-step process involving extraction, fractionation, and chromatographic purification.

Data Presentation: Quantitative Analysis

Plant MaterialExtraction MethodSolvent SystemCompoundYield (mg/g dry weight)Purity (%)Reference
Pistacia eurycarpaChemical (Soxhlet)EthanolQuercetin84.037>95 (HPLC)[1]
Onion (Allium cepa)Maceration80% EthanolQuercetinNot Specified>98 (HPLC)
Green TeaSonication94.7% EthanolQuercetinNot Specified>97 (HPLC)
Capparis spinosa (Flower)ShakingMethanol-acetic acid-water (100:2:100)Quercetin12.8Not Specified
Curcuma amadaNot SpecifiedEthanolicQuercetin7.63 (0.763%)Not Specified

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below. This process begins with the preparation of the plant material and concludes with the characterization of the purified compound.

workflow plant_material Plant Material (e.g., Callicarpa bodinieri leaves) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent Partitioning (n-Hexane, Ethyl Acetate (B1210297), n-Butanol) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction butanol_fraction n-Butanol Fraction fractionation->butanol_fraction column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) butanol_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_hplc_analysis TLC / HPLC Analysis fractions->tlc_hplc_analysis pooling Pooling of Pure Fractions tlc_hplc_analysis->pooling purified_compound Purified Quercetin 3-Caffeylrobinobioside pooling->purified_compound characterization Structural Elucidation (NMR, MS) purified_compound->characterization

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are generalized for the isolation of complex flavonoid glycosides and should be optimized for the specific plant material and target compound.

Protocol 1: Extraction
  • Preparation of Plant Material: Air-dry the leaves of Callicarpa bodinieri at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate 1 kg of the powdered plant material in 5 L of 80% aqueous methanol (B129727) (MeOH) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Protocol 2: Solvent Partitioning (Fractionation)
  • Suspension: Suspend the crude methanolic extract (e.g., 100 g) in 1 L of distilled water.

  • n-Hexane Partition: Transfer the aqueous suspension to a separatory funnel and partition successively with n-hexane (3 x 1 L) to remove non-polar compounds such as lipids and chlorophylls. Discard the n-hexane fraction.

  • Ethyl Acetate Partition: Subsequently, partition the remaining aqueous layer with ethyl acetate (EtOAc) (3 x 1 L). This fraction will contain flavonoids of intermediate polarity.

  • n-Butanol Partition: Finally, partition the remaining aqueous layer with n-butanol (n-BuOH) (3 x 1 L). Acylated flavonoid glycosides, being highly polar, are often concentrated in this fraction.

  • Concentration: Concentrate the EtOAc and n-BuOH fractions separately to dryness using a rotary evaporator. The n-BuOH fraction is the most likely to contain this compound.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a silica (B1680970) gel column (e.g., 70-230 mesh) using a suitable solvent system as the slurry. A common mobile phase for flavonoid glycosides is a gradient of chloroform-methanol or ethyl acetate-methanol.

  • Sample Loading: Dissolve a portion of the dried n-BuOH fraction (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with the initial, less polar mobile phase (e.g., 100% ethyl acetate). Gradually increase the polarity by adding increasing amounts of methanol.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Monitoring: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol, NP/PEG).

  • Pooling: Combine the fractions that show a similar TLC profile corresponding to the target compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification, Prep-HPLC is often necessary.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Example Gradient: Start with 10% ACN and increase to 50% ACN over 40 minutes.

  • Sample Preparation: Dissolve the pooled fractions from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the Prep-HPLC system and collect the peaks corresponding to the target compound based on the retention time determined from analytical HPLC.

  • Purity Check: Analyze the collected fractions by analytical HPLC to confirm their purity.

Signaling Pathway

A structurally similar compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, has been shown to promote melanogenesis by upregulating the MAPKs and Akt/GSK3β/β-catenin signaling pathways.[2] It is plausible that this compound may interact with similar cellular pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor p38 p38 Receptor->p38 JNK JNK Receptor->JNK Akt Akt Receptor->Akt MITF MITF p38->MITF Activates JNK->MITF Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation beta_catenin_n->MITF Activates TYR_TRP1_TRP2 TYR, TRP-1, TRP-2 MITF->TYR_TRP1_TRP2 Upregulates expression Melanogenesis Melanogenesis TYR_TRP1_TRP2->Melanogenesis Quercetin_Derivative This compound (or similar structure) Quercetin_Derivative->Receptor Activates

References

Application Notes and Protocols for the Extraction of Quercetin 3-Caffeylrobinobioside from Callicarpa bodinieri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callicarpa bodinieri, a plant species rich in flavonoids, is a known source of various bioactive compounds. Among these is Quercetin (B1663063) 3-Caffeylrobinobioside, a flavonoid glycoside with potential pharmacological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and other health-benefiting properties.[1][2] The effective extraction and isolation of these compounds are crucial for further research and drug development. This document provides a detailed protocol for the extraction and purification of Quercetin 3-Caffeylrobinobioside from the leaves of Callicarpa bodinieri, based on established phytochemical methods.[3][4]

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Gather fresh leaves of Callicarpa bodinieri.

  • Authentication: A plant taxonomist should verify the identity of the plant material.

  • Preparation:

    • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

    • Shade-dry the leaves at room temperature for 7-10 days until they are brittle.[5]

    • Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction of Crude Flavonoids

This protocol utilizes a solvent extraction method, which is a common technique for isolating flavonoids from plant materials.[4]

  • Apparatus and Reagents:

    • Soxhlet apparatus

    • 80% aqueous methanol[4]

    • Rotary evaporator

    • Freeze-dryer

  • Procedure:

    • Accurately weigh the dried plant powder.

    • Place the powder into a thimble and position it within the Soxhlet apparatus.

    • Extract the powder with 80% aqueous methanol (B129727) for approximately 6-8 hours.

    • After extraction, concentrate the resulting solution using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

    • Freeze-dry the crude extract to yield a powdered form.

Purification by Column Chromatography

Chromatographic techniques are essential for the isolation of specific flavonoid compounds from the crude extract.[3]

  • Apparatus and Reagents:

    • Glass column for chromatography

    • Silica (B1680970) gel (60-120 mesh)[6]

    • Solvent system (e.g., a gradient of Toluene: Ethyl acetate: Acetic acid)[6]

    • Thin-Layer Chromatography (TLC) plates

    • UV lamp for visualization

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pour it into the glass column. Allow it to settle and pack uniformly.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

    • Elution: Begin elution with the selected solvent system, starting with a non-polar to a gradually more polar gradient. A system such as Toluene: Ethyl acetate: Acetic acid can be effective for separating flavonoids.[6]

    • Fraction Collection: Collect the eluate in separate fractions.

    • TLC Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound. Spot the fractions on a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp. Fractions showing a spot corresponding to a standard of this compound (if available) should be pooled.

Final Purification by Preparative HPLC (High-Performance Liquid Chromatography)

For obtaining a high-purity compound, a final purification step using preparative HPLC is recommended.

  • Apparatus and Reagents:

    • Preparative HPLC system with a suitable column (e.g., C18)

    • HPLC grade solvents (e.g., methanol, water, acetonitrile, often with a small amount of acid like formic acid to improve peak shape)

  • Procedure:

    • Dissolve the semi-purified fraction from column chromatography in the HPLC mobile phase.

    • Inject the sample into the preparative HPLC system.

    • Run a gradient elution method to achieve fine separation.

    • Collect the peak corresponding to this compound based on retention time (if a standard is available) or collect all major peaks for subsequent analysis.

    • Remove the solvent from the collected fraction under vacuum to obtain the pure compound.

Structural Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR)

Data Presentation

Table 1: Extraction and Purification Summary

ParameterValueReference
Starting Plant Material500 g (dry weight)Example Data
Volume of Extraction Solvent5 L (80% Methanol)[4]
Crude Extract Yield50 gExample Data
Semi-purified Fraction Yield5 gExample Data
Final Pure Compound Yield500 mgExample Data
Purity (by HPLC)>98%Example Data

Table 2: TLC and HPLC Parameters

ParameterDescription
TLC
Stationary PhaseSilica gel 60 F254
Mobile PhaseToluene: Ethyl acetate: Acetic acid (5:4:1, v/v/v)
DetectionUV light (254 nm and 365 nm)
Preparative HPLC
ColumnC18, 10 µm, 250 x 20 mm
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate10 mL/min
DetectionUV at 280 nm and 350 nm

Signaling Pathways

While specific signaling pathway data for this compound is limited, the biological activities of the closely related compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, and the parent molecule, Quercetin, have been studied. These pathways provide a strong indication of the potential mechanisms of action for this compound.

Potential Signaling Pathway: MAPKs and Akt/GSK3β/β-Catenin

Based on studies of a similar quercetin derivative, one potential pathway involves the upregulation of MAPKs and Akt/GSK3β/β-catenin signaling.[7][8] This pathway is implicated in processes such as melanogenesis.[7][8]

G Potential Signaling Pathway of a Quercetin Derivative QC3CR This compound (or related derivative) MAPK p38, JNK (MAPKs) QC3CR->MAPK Upregulates phosphorylation Akt Akt QC3CR->Akt Upregulates phosphorylation Melanogenesis Melanogenesis MAPK->Melanogenesis Promotes GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits degradation Nucleus Nucleus beta_catenin->Nucleus Translocation Nucleus->Melanogenesis Promotes G Potential Antioxidant Signaling Pathway of Quercetin Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Nrf2 Nrf2 Quercetin->Nrf2 Activates NFkB NF-κB Quercetin->NFkB Inhibits ROS->NFkB Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates Inflammation Inflammation NFkB->Inflammation Promotes G Extraction and Purification Workflow Plant_Material Callicarpa bodinieri Leaves Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Soxhlet_Extraction Soxhlet Extraction (80% Methanol) Drying_Grinding->Soxhlet_Extraction Crude_Extract Crude Flavonoid Extract Soxhlet_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Semi_Purified Semi-Purified Fraction Column_Chromatography->Semi_Purified Prep_HPLC Preparative HPLC Semi_Purified->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

References

Application Notes and Protocols for the HPLC-MS Analysis of Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-caffeylrobinobioside is a complex flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. As with many natural products, its analysis presents unique challenges due to its structural complexity, involving a quercetin aglycone, a disaccharide (robinobiose), and a caffeyl group. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for the sensitive and selective identification and quantification of such compounds in various matrices, including plant extracts and biological samples. This document provides a detailed protocol for the HPLC-MS analysis of Quercetin 3-Caffeylrobinobioside, including sample preparation, chromatographic separation, and mass spectrometric detection.

Compound Information

ParameterValue
Compound Name This compound
Molecular Formula C₃₆H₃₆O₁₉
Molecular Weight 772.7 g/mol
CAS Number 957110-26-8

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material. The specific steps may require optimization based on the sample matrix.

  • Grinding: Grind the dried plant material to a fine powder (e.g., using a mortar and pestle or a laboratory mill).

  • Extraction Solvent: Prepare a solution of 70-80% methanol (B129727) or ethanol (B145695) in water. Acidifying the solvent with a small amount of formic acid (e.g., 0.1%) can improve the extraction efficiency of flavonoids.

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material into a flask.

    • Add 20 mL of the extraction solvent.

    • Sonication or maceration can be used for extraction. For sonication, place the flask in an ultrasonic bath for 30-60 minutes. For maceration, let the mixture stand for 24 hours at room temperature, with occasional shaking.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Concentration (Optional): If the concentration of the analyte is expected to be low, the extract can be concentrated using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

HPLC-MS Analysis

The following HPLC-MS method is a recommended starting point and may require optimization for specific instrumentation and sample types.

Table 1: HPLC Parameters

ParameterRecommended Conditions
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-40% B; 15-20 min: 40-95% B; 20-22 min: 95% B; 22.1-25 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Conditions
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Scan Mode Full Scan (m/z 100-1000) and MS/MS (or MRM)
Data Presentation: Expected Mass Spectral Data

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound in negative ion mode.

Table 3: Expected m/z Values for this compound

IonDescriptionExpected m/z
[M-H]⁻ Precursor Ion771.18
[M-H-caffeyl]⁻ Loss of the caffeyl group609.15
[M-H-robinobiose]⁻ Loss of the robinobiose moiety463.09
[M-H-caffeyl-robinobiose]⁻ Quercetin aglycone301.03
[Quercetin-H-CO]⁻ Fragment from quercetin aglycone273.04
[Quercetin-H-CO₂]⁻ Fragment from quercetin aglycone257.04
Caffeyl moiety Caffeic acid fragment179.03
Robinobiose moiety Disaccharide fragment307.11

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_analysis Data Processing Grinding Plant Material Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Concentration Concentration (Optional) Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI Negative Mode) HPLC->MS Data Data Acquisition (Full Scan & MS/MS) MS->Data Identification Compound Identification (Retention Time & m/z) Data->Identification Quantification Quantification (Peak Area) Identification->Quantification

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_technique Analytical Technique cluster_results Expected Results Compound This compound HPLC HPLC (Separation) Compound->HPLC is analyzed by MS Mass Spectrometry (Detection) HPLC->MS RT Retention Time HPLC->RT Precursor Precursor Ion (m/z 771.18) MS->Precursor Fragments Fragment Ions (m/z 609, 463, 301) MS->Fragments

Caption: Logical relationship between the analyte, technique, and expected results.

Signaling Pathway (Illustrative)

While a specific signaling pathway for this compound is not extensively documented, quercetin and its derivatives are known to modulate various cellular pathways. The following diagram illustrates a generalized pathway often associated with the antioxidant and anti-inflammatory effects of quercetin.

signaling_pathway cluster_cell Cellular Environment Q3CR This compound ROS Reactive Oxygen Species (ROS) Q3CR->ROS inhibits NFkB NF-κB Q3CR->NFkB inhibits ROS->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes Cell Cell

Caption: Illustrative signaling pathway modulated by quercetin derivatives.

Application Notes and Protocols for the Structural Elucidation of Quercetin 3-Caffeylrobinobioside via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Molecular Structure

Quercetin (B1663063) 3-caffeylrobinobioside consists of a quercetin aglycone linked at the 3-position to a robinobioside sugar moiety, which is a disaccharide composed of rhamnose and galactose. A caffeyl group is esterified to one of the sugar hydroxyl groups. The exact position of the caffeyl group on the sugar moiety would be determined by long-range HMBC correlations in 2D NMR spectroscopy.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for quercetin 3-O-robinobioside. The predicted shifts for the caffeylrobinobioside derivative are included to guide researchers in their spectral analysis. These predictions are based on known acylation effects, which typically cause a downfield shift of the proton and carbon at the acylation site.

Table 1: ¹H NMR Chemical Shift Data (Predicted for a 500 MHz spectrometer, in DMSO-d₆)

PositionQuercetin 3-O-robinobioside (δ ppm, Multiplicity, J in Hz)Predicted Quercetin 3-Caffeylrobinobioside (δ ppm)
Quercetin Aglycone
66.21 (d, J=2.0)~6.21
86.41 (d, J=2.0)~6.41
2'7.58 (d, J=2.1)~7.58
5'6.85 (d, J=8.5)~6.85
6'7.70 (dd, J=8.5, 2.1)~7.70
Robinobioside (Galactose)
1''5.38 (d, J=7.7)~5.40
2''~3.5-3.8 (m)~3.5-3.8
3''~3.5-3.8 (m)~3.5-3.8
4''~3.5-3.8 (m)~3.5-3.8
5''~3.5-3.8 (m)~3.5-3.8
6''a~3.5-3.8 (m)~4.2-4.5 (if acylated)
6''b~3.5-3.8 (m)~4.2-4.5 (if acylated)
Robinobioside (Rhamnose)
1'''4.53 (d, J=1.5)~4.55
2'''~3.5-3.8 (m)~3.5-3.8
3'''~3.5-3.8 (m)~3.5-3.8
4'''~3.5-3.8 (m)~3.5-3.8
5'''~3.5-3.8 (m)~3.5-3.8
6''' (CH₃)1.12 (d, J=6.2)~1.12
Caffeyl Moiety
2''''Not Applicable~7.05 (d, J=2.0)
5''''Not Applicable~6.78 (d, J=8.2)
6''''Not Applicable~6.95 (dd, J=8.2, 2.0)
7'''' (α)Not Applicable~6.25 (d, J=15.9)
8'''' (β)Not Applicable~7.50 (d, J=15.9)

Table 2: ¹³C NMR Chemical Shift Data (Predicted for a 125 MHz spectrometer, in DMSO-d₆)

PositionQuercetin 3-O-robinobioside (δ ppm)Predicted this compound (δ ppm)
Quercetin Aglycone
2156.4~156.4
3133.4~133.4
4177.5~177.5
5161.3~161.3
698.8~98.8
7164.2~164.2
893.7~93.7
9156.7~156.7
10104.1~104.1
1'121.2~121.2
2'115.6~115.6
3'144.9~144.9
4'148.5~148.5
5'116.3~116.3
6'121.7~121.7
Robinobioside (Galactose)
1''101.9~101.9
2''74.2~74.2
3''76.0~76.0
4''69.9~69.9
5''75.8~75.8
6''68.3~70-72 (if acylated)
Robinobioside (Rhamnose)
1'''100.8~100.8
2'''70.5~70.5
3'''70.7~70.7
4'''71.9~71.9
5'''69.4~69.4
6''' (CH₃)17.9~17.9
Caffeyl Moiety
1''''Not Applicable~125.0
2''''Not Applicable~114.8
3''''Not Applicable~145.8
4''''Not Applicable~148.6
5''''Not Applicable~115.9
6''''Not Applicable~121.5
7'''' (α)Not Applicable~114.0
8'''' (β)Not Applicable~145.0
9'''' (C=O)Not Applicable~166.0

Experimental Protocols

Isolation of this compound

A general protocol for the isolation of acylated flavonoid glycosides from a plant matrix is as follows:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a solvent such as methanol (B129727) or ethanol.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Acylated flavonoid glycosides are typically found in the ethyl acetate or n-butanol fractions.

  • Column Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. A gradient elution system is employed to separate the compounds based on their polarity.

  • Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Sample Preparation
  • Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

A standard suite of NMR experiments is required for complete structural elucidation:

  • 1D NMR:

    • ¹H NMR: Provides information on the number and type of protons, their chemical environment, and scalar couplings.

    • ¹³C NMR: Shows the number of unique carbon atoms.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-4 bonds), crucial for connecting different structural fragments and determining the glycosylation and acylation positions.

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, useful for assigning all protons of a sugar moiety from a single, well-resolved proton resonance.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry and the 3D structure.

Visualizations

structural_elucidation_workflow cluster_extraction Isolation & Purification cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation extraction Plant Material Extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc one_d_nmr 1D NMR (¹H, ¹³C, DEPT) prep_hplc->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr aglycone_id Identify Aglycone (Quercetin) two_d_nmr->aglycone_id sugar_id Identify Sugar Moieties (Robinobioside) two_d_nmr->sugar_id acyl_id Identify Acyl Group (Caffeyl) two_d_nmr->acyl_id connectivity Determine Connectivity (HMBC) aglycone_id->connectivity sugar_id->connectivity acyl_id->connectivity final_structure Final Structure of this compound connectivity->final_structure

Caption: Workflow for the structural elucidation of this compound.

signaling_pathway_placeholder cluster_sugar Robinobioside cluster_acyl Acyl Group A_ring A-Ring B_ring B-Ring C_ring C-Ring Galactose Galactose C_ring->Galactose 3-O-Glycosidic Linkage Rhamnose Rhamnose Galactose->Rhamnose Glycosidic Bond Caffeyl Caffeyl Group Galactose->Caffeyl Ester Linkage (Position to be determined by HMBC)

Application Notes and Protocols for the Quantitative Analysis of Quercetin 3-Caffeylrobinobioside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, validated quantitative analysis protocols specifically for Quercetin (B1663063) 3-Caffeylrobinobioside are not extensively available in publicly accessible literature. The following protocols and notes are based on established methods for the quantification of structurally similar flavonoid glycosides, particularly quercetin and its derivatives. Researchers should consider this a foundational guide and perform appropriate method validation for their specific plant matrix and analytical setup.

Introduction

Quercetin 3-Caffeylrobinobioside is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] Accurate and precise quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

This document provides a comprehensive guide to the quantitative analysis of this compound in plant extracts, covering sample preparation, extraction, and analytical methodologies based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow

The general workflow for the quantitative analysis of this compound from plant extracts is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analytical Quantification cluster_data Data Processing & Reporting plant_material Plant Material Collection drying Drying (Air/Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc HPLC-UV/DAD Analysis reconstitution->hplc lcms LC-MS/MS Analysis (for higher sensitivity/specificity) reconstitution->lcms calibration Calibration Curve Generation hplc->calibration lcms->calibration quantification Quantification of Analyte calibration->quantification validation Method Validation quantification->validation reporting Reporting Results validation->reporting

Caption: General experimental workflow for quantitative analysis.

Detailed Experimental Protocols

Plant Material Preparation
  • Collection: Collect fresh plant material and document the species, collection date, and location.

  • Drying: To prevent enzymatic degradation of flavonoids, dry the plant material immediately after harvesting. This can be achieved by air-drying in a well-ventilated, dark place or by freeze-drying (lyophilization).[3]

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. A homogenous powder ensures efficient and reproducible extraction.[3]

  • Storage: Store the powdered plant material in an airtight, light-proof container at a low temperature (e.g., -20°C) to minimize degradation before extraction.

Extraction of this compound

This protocol is a general procedure and may require optimization based on the specific plant matrix.

  • Solvent Selection: Methanol or ethanol (B145695) are commonly used solvents for the extraction of flavonoids from plant materials.[4][5] An 80% aqueous methanol or ethanol solution is often effective.

  • Extraction Procedure:

    • Accurately weigh approximately 1 gram of the dried, powdered plant material into a conical flask.

    • Add 20 mL of the selected extraction solvent.

    • Sonciate the mixture for 30 minutes in an ultrasonic bath or perform maceration with constant stirring for 24 hours at room temperature. Alternatively, reflux extraction can be performed for a shorter duration (e.g., 2 hours).[3]

    • Separate the extract from the solid plant material by centrifugation at 4000 rpm for 15 minutes, followed by filtration through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Pool the filtrates.

  • Concentration: Evaporate the solvent from the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis to a final concentration suitable for injection (e.g., 1-10 mg/mL).

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm or 0.22 µm syringe filter before injection into the analytical instrument.[3]

Quantitative Analysis by HPLC-UV

This is a proposed method and requires validation.

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (starting point for optimization):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient elution is recommended for complex plant extracts.

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Program (Example):

      Time (min) % Solvent B
      0 10
      25 60
      30 90
      35 90
      36 10

      | 45 | 10 |

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.

    • Detection Wavelength: Flavonoids typically have absorption maxima between 250-280 nm and 330-380 nm. A starting wavelength of 350 nm is suggested for detection. A DAD can be used to scan for the optimal wavelength.

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (if available) of known concentration (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared plant extract samples.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

  • Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may be adapted for faster run times with UPLC systems.

  • Mass Spectrometry Conditions (to be optimized):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: This requires determination using a standard of this compound. The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻, and the product ions (Q3) will be characteristic fragments.

    • Optimization: Infuse a standard solution to optimize MS parameters such as declustering potential, collision energy, and cell exit potential for the specific MRM transitions.

Data Presentation

Quantitative data should be presented in clear and concise tables. Below are template tables for recording results.

Table 1: HPLC-UV Method Validation Parameters (Template)

ParameterResultAcceptance Criteria
Linearity (R²) > 0.995
Range (µg/mL) -
Limit of Detection (LOD) (µg/mL) -
Limit of Quantification (LOQ) (µg/mL) -
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (% Recovery) 95-105%
Specificity Peak purity/resolution > 1.5
Robustness %RSD < 5% for minor changes

Table 2: Quantitative Analysis of this compound in Plant Extracts (Template)

Plant SpeciesPlant PartExtraction MethodConcentration (mg/g of dry weight) ± SD
Example Plant ALeaves80% Methanol, Sonication
Example Plant BFlowers80% Ethanol, Reflux
Example Plant CStems80% Methanol, Maceration

Table 3: Representative Content of Quercetin in Various Plant Materials (for comparative purposes)

Plant SpeciesPlant PartQuercetin Content (mg/g dry weight)Reference
Capparis spinosaFlower12.8
Capparis spinosaFloral Bud~10[8]
Pistacia eurycarpa-84.037 (in alcoholic extract)[9]
Curcuma amadaEthanolic Extract7.63 (as % of extract)[10]
Huberantha senjianaLeaves0.055 (as % of dry weight)[11]
Radish (hairy roots)Hairy Roots488.4[12]

Associated Signaling Pathway

While specific signaling pathways for this compound are not detailed in the provided search results, a structurally similar compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, has been shown to promote melanogenesis by upregulating the MAPKs and Akt/GSK3β/β-catenin signaling pathways.[13] This suggests a potential area of biological investigation for this compound.

Caption: Putative signaling pathway based on a similar compound.[13]

Conclusion

The protocols outlined in this document provide a solid foundation for the quantitative analysis of this compound in plant extracts. Due to the lack of specific literature for this particular compound, it is imperative that researchers perform comprehensive method development and validation, including specificity, linearity, accuracy, precision, and robustness, to ensure reliable and accurate results for their specific application. The use of a certified reference standard for this compound is essential for accurate quantification.

References

Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) and its derivatives are flavonoids renowned for their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals.[1][2][3] The DPPH assay is a common, rapid, and reliable method used to screen the antioxidant capacity of various compounds.[4] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This neutralization is observable as a color change from purple to yellow, which can be quantified spectrophotometrically.[4] The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity of Quercetin and Related Glycosides

The antioxidant activity of flavonoid glycosides can be influenced by the type and position of the sugar moiety. The following table summarizes the reported DPPH radical scavenging activity (IC50 values) for quercetin and some of its glycosides to provide a comparative reference for the expected activity of Quercetin 3-Caffeylrobinobioside.

CompoundIC50 Value (µg/mL)IC50 Value (µM)Reference CompoundReference IC50
Quercetin0.742.45Ascorbic Acid9.53 µg/mL
Quercetin19.1763.48--
Quercetin14.1646.88--
Quercetin12.039.73Vitamin E25 µg/mL
Quercitrin (Quercetin-3-O-rhamnoside)-24.19--
Isoquercitrin (Quercetin-3-O-glucoside)----

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies for assessing the antioxidant activity of flavonoids.[4][5][6]

1. Materials and Reagents:

  • This compound (or test compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

  • Volumetric flasks

  • Analytical balance

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a 1 mM concentration. Store this solution in a dark, airtight container at 4°C. For example, to prepare 100 mL of a 1 mM solution, dissolve 39.43 mg of DPPH in 100 mL of methanol.

  • DPPH Working Solution (e.g., 0.1 mM or adjusted for an absorbance of ~1.0): Dilute the DPPH stock solution with methanol or ethanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4] This solution should be prepared fresh before each experiment.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Stock Solution: Prepare a stock solution of ascorbic acid or Trolox in the same solvent as the test compound (e.g., 1 mg/mL). Prepare serial dilutions in the same manner as the test compound.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the various concentrations of the test compound, positive control, or blank (solvent) to different wells in triplicate.

  • Add 100 µL of the DPPH working solution to each well.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4][5][6]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution with the blank (solvent).

    • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • Plot a graph of the percentage of inhibition versus the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the DPPH radical. This can be calculated from the graph or by using linear regression analysis.

Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound add_samples Add Samples, Control, and Blank to 96-well Plate prep_sample->add_samples prep_control Prepare Serial Dilutions of Positive Control prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_graph Plot % Inhibition vs. Concentration calc_inhibition->plot_graph calc_ic50 Determine IC50 Value plot_graph->calc_ic50 Antioxidant_Mechanism DPPH DPPH• (Stable Free Radical) Purple DPPH_H DPPH-H (Reduced Form) Yellow/Colorless DPPH->DPPH_H Donates H• or e- Antioxidant Quercetin Derivative (Antioxidant) Antioxidant_Radical Antioxidant Radical (Stabilized) Antioxidant->Antioxidant_Radical Forms a stable radical

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-Caffeylrobinobioside is a flavonoid, a class of natural compounds known for their diverse biological activities. As a derivative of quercetin, it is a subject of interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells.[1] The study of such compounds is crucial in the field of drug discovery and development. These application notes provide a comprehensive guide to performing cell-based assays to evaluate the cytotoxicity of this compound. The protocols detailed below are foundational methods for determining a compound's efficacy and mechanism of action at the cellular level.

The primary assays covered in this document are the MTT assay for assessing cell viability, the LDH assay for measuring membrane integrity, and an overview of apoptosis assays to determine the mode of cell death.[2][3] Understanding these techniques is fundamental for researchers investigating the anticancer potential of novel compounds.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration at which the compound exerts half of its maximal inhibitory effect (IC50). Below are example tables that can be used to structure and present experimental data for clear comparison.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1092 ± 4.8
2575 ± 6.1
5051 ± 5.5
10028 ± 4.2
20015 ± 3.9

Table 2: Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5 ± 1.5
1012 ± 2.1
2528 ± 3.5
5048 ± 4.2
10075 ± 5.8
20088 ± 6.3

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[2] It measures the metabolic activity of cells, which is an indicator of cellular function. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[2]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

  • Solubilization buffer (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[2]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-cell control (medium only).[2]

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[2]

    • Gently mix on an orbital shaker for 15 minutes.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[2]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).[2]

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[2]

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It is a reliable method for quantifying cell membrane integrity.[4]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • It is important to include control wells for: no cells (medium only), vehicle-treated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]

  • LDH Release Measurement:

    • After the incubation period, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assays

Quercetin and its derivatives are known to induce apoptosis, or programmed cell death, in cancer cells.[6][7][8] Several methods can be used to detect apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.[6]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.

The choice of assay depends on the specific research question and available equipment.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G Experimental Workflow for Cytotoxicity Assays A Cell Seeding (5,000-10,000 cells/well) B Incubation (24h for attachment) A->B C Compound Treatment (Serial dilutions of this compound) B->C D Incubation (24, 48, or 72h) C->D E MTT Assay D->E F LDH Assay D->F G Add MTT Reagent E->G K Collect Supernatant F->K H Incubate (2-4h) G->H I Solubilize Formazan H->I J Measure Absorbance (570nm) I->J O Data Analysis (Calculate % Viability / % Cytotoxicity, Determine IC50) J->O L Add LDH Reagent K->L M Incubate (10-30 min) L->M N Measure Absorbance (490nm) M->N N->O

Caption: A flowchart illustrating the key steps in performing MTT and LDH cytotoxicity assays.

Simplified Quercetin-Induced Apoptosis Signaling Pathway

G Simplified Quercetin-Induced Apoptosis Pathway cluster_0 Cellular Effects Quercetin Quercetin Derivative PI3K_Akt PI3K/Akt Pathway (Survival Signaling) Quercetin->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway (Survival Signaling) Quercetin->MAPK_ERK inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) Quercetin->Bcl2 inhibits Bax Bax (Pro-apoptotic) Quercetin->Bax activates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits MAPK_ERK->Apoptosis inhibits Bcl2->Bax inhibits Mitochondria Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: A diagram showing a simplified signaling pathway for quercetin-induced apoptosis.

References

Quercetin 3-Caffeylrobinobioside: Commercial Availability and Methodologies for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in Quercetin (B1663063) 3-Caffeylrobinobioside. This natural flavonoid is available as a commercial standard from several suppliers and exhibits potential as a tyrosinase inhibitor, making it a compound of interest for further investigation.

Commercial Standards and Suppliers

Quercetin 3-Caffeylrobinobioside (CAS No. 957110-26-8) is accessible as a research-grade compound from various chemical suppliers. The table below summarizes the information for some of the key vendors. Researchers are advised to contact the suppliers directly for the most current product specifications, availability, and pricing.

SupplierCatalog NumberPurityAvailable QuantitiesSolvents
ChemFaces CFN95151≥98%5mg, 10mg, 20mg+DMSO, Pyridine, Methanol, Ethanol
ChemFarm Not specifiedNot specifiedNot specifiedNot specified
BioCrick BCN8744Confirmed by NMRNot specifiedNot specified
ScreenLib CFN95151≥98%5mgDMSO, Pyridine, Methanol, Ethanol
MedChemExpress HY-N13306Not specifiedNot specifiedNot specified

Application Notes

This compound has been identified as a potential inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Computational modeling studies suggest that this compound can interact with the active site of tyrosinase, indicating its potential application in research related to hyperpigmentation and food browning.[1] Further experimental validation is required to quantify its inhibitory potency.

Like other quercetin glycosides, this compound may be involved in modulating various signaling pathways associated with antioxidant and anti-inflammatory responses. While specific studies on this compound are limited, research on related quercetin derivatives suggests potential interactions with pathways such as Nrf2, MAPK, and PI3K/Akt.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentrations for various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Accurately weigh a specific amount of this compound powder (e.g., 1 mg).

  • Dissolve the powder in an appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

High-Performance Liquid Chromatography (HPLC) Analysis (Proposed Method)

The following is a proposed HPLC method for the analysis of this compound, based on established methods for other quercetin glycosides. This method should be validated for specificity, linearity, accuracy, and precision before use in quantitative studies.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 350 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent (e.g., methanol) at known concentrations.

  • For experimental samples, ensure they are appropriately extracted and filtered through a 0.45 µm syringe filter before injection.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common in vitro method to assess the inhibitory activity of this compound against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • This compound stock solution

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Dissolve mushroom tyrosinase in sodium phosphate buffer to a final concentration of 100-500 units/mL.

    • Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 2.5 mM.

    • Prepare a series of dilutions of this compound and kojic acid in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution (or buffer for the control).

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 140 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Tyrosinase Inhibition Assay cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Incubation Pre-incubation with Test Compound Serial Dilutions->Incubation Reagent Mix Prepare Reagent Mix (Buffer, Tyrosinase) Reagent Mix->Incubation Reaction Add L-DOPA & Start Reaction Incubation->Reaction Measurement Measure Absorbance (475 nm) Reaction->Measurement Inhibition Calculation Calculate % Inhibition Measurement->Inhibition Calculation IC50 Determination Determine IC50 Value Inhibition Calculation->IC50 Determination

Workflow for the tyrosinase inhibition assay.

signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway Quercetin Glycosides Quercetin Glycosides MAPK MAPK Quercetin Glycosides->MAPK Modulates PI3K PI3K Quercetin Glycosides->PI3K Inhibits Nrf2 Nrf2 Quercetin Glycosides->Nrf2 Activates Transcription Factors Transcription Factors MAPK->Transcription Factors Phosphorylation Akt Akt PI3K->Akt Cell Survival & Growth Cell Survival & Growth Akt->Cell Survival & Growth ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Potential signaling pathways modulated by quercetin glycosides.

References

Troubleshooting & Optimization

"Quercetin 3-Caffeylrobinobioside" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetin (B1663063) 3-Caffeylrobinobioside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-Caffeylrobinobioside and why is its stability in aqueous solution a concern?

This compound is a flavonoid glycoside, a natural compound found in some plants, such as Callicarpa bodinieri[1][2]. Like many flavonoids, its complex structure, featuring multiple hydroxyl groups and glycosidic bonds, makes it susceptible to degradation in aqueous environments.[3][4] This instability can lead to a loss of the compound, affecting experimental accuracy, reproducibility, and the therapeutic efficacy of potential drug formulations. Understanding its stability profile is therefore critical for reliable research and development.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound, much like other quercetin glycosides, is primarily affected by three main factors:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[4][5]

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis and oxidation.[3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4][6]

Q3: What are the expected degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar quercetin glycosides, two primary degradation routes are likely:

  • Hydrolysis of the Glycosidic Bond: The bond connecting the sugar moiety (caffeylrobinobioside) to the quercetin aglycone can be cleaved, especially under acidic or high-temperature conditions. This would release quercetin and the corresponding sugar.

  • Oxidation of the Quercetin Aglycone: The quercetin molecule itself is prone to oxidation, which can be accelerated by factors like alkaline pH, elevated temperatures, and the presence of metal ions.[3][7] This process can lead to the opening of the C-ring and the formation of smaller phenolic acids.[3]

Q4: How should I prepare and store aqueous stock solutions of this compound to maximize stability?

To ensure the stability of your stock solutions, the following practices are recommended:

  • Solvent Choice: While the compound is intended for use in aqueous solutions for experiments, initial stock solutions should be prepared in a non-aqueous, inert solvent like DMSO, methanol (B129727), or ethanol, where it is more stable.[1][2]

  • pH Control: If an aqueous buffer is necessary, maintain an acidic pH, ideally below 5.[4]

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.[1]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]

  • Inert Atmosphere: For sensitive experiments, purging the solvent and the headspace of the vial with an inert gas like nitrogen or argon can help prevent oxidation.[8]

Troubleshooting Guide

Problem 1: I am observing a rapid loss of my compound in solution during my experiments.

  • Possible Cause: The pH of your aqueous solution may be neutral or alkaline, which accelerates the degradation of flavonoids.[4]

    • Solution: Buffer your experimental solution to an acidic pH (e.g., pH 3-5) using a suitable buffer system that does not interfere with your assay.

  • Possible Cause: The experimental temperature is too high.

    • Solution: If your experimental protocol allows, conduct the experiment at a lower temperature. If high temperatures are necessary, minimize the incubation time.

  • Possible Cause: The solution is exposed to light.

    • Solution: Conduct your experiments in a dark room or use amber-colored labware. Protect your solutions from direct light sources.

  • Possible Cause: Presence of oxidizing agents or metal ions in the solvent or buffer.

    • Solution: Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to sequester any contaminating metal ions that can catalyze oxidation.[9]

Problem 2: I am seeing unexpected peaks in my HPLC chromatogram.

  • Possible Cause: These are likely degradation products of this compound.

    • Solution: Analyze the degradation products using LC-MS to identify them. Common degradation products of quercetin include protocatechuic acid and other phenolic acids.[3] Understanding the degradation products can help confirm the degradation pathway.

  • Possible Cause: Microbial contamination.

    • Solution: Ensure your buffers and solutions are sterile, especially for long-term experiments at room temperature. Filter-sterilize your solutions if necessary.

Problem 3: My experimental results are not reproducible.

  • Possible Cause: Inconsistent preparation and handling of the compound's solution.

    • Solution: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.[4] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1]

Data Presentation

The stability of flavonoid glycosides is highly dependent on environmental conditions. While specific quantitative data for this compound is limited, the following table summarizes the expected stability based on data from related compounds like quercetin and its other glycosides.

Table 1: Qualitative Stability Profile of Quercetin Glycosides in Aqueous Solution

ParameterConditionExpected StabilityRecommendation
pH Acidic (pH < 5)HigherMaintain acidic conditions for storage and processing.[4]
Neutral (pH ~7)Moderate to LowMinimize exposure time; prepare fresh solutions.[4]
Alkaline (pH > 8)LowAvoid alkaline conditions.[4][7]
Temperature < 4°CHighStore solutions at refrigerated or frozen temperatures.[4]
Room TemperatureModerateUse for short-term handling only.[4]
> 40°CLowAvoid elevated temperatures during processing.[4]
Light DarkHighProtect from light at all times.[4]
Ambient LightModerate to LowWork in low-light conditions.[4]
UV LightVery LowAvoid exposure to UV light.[6]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under various conditions.

Objective: To quantify the degradation of this compound over time at different pH values, temperatures, and light conditions.

Materials:

  • This compound

  • HPLC-grade methanol or DMSO

  • HPLC-grade water

  • Buffers of various pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)

  • HPLC system with a UV-Vis or DAD detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator

  • UV light source

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

  • Working Solution Preparation: Dilute the stock solution with the respective aqueous buffers to a final concentration of 50 µg/mL.

  • Stress Conditions:

    • pH: Prepare working solutions in buffers of pH 3, 5, 7, and 9.

    • Temperature: Incubate sets of solutions at 4°C, 25°C (room temperature), and 40°C.

    • Light: Expose one set of solutions at 25°C to a controlled UV light source, and keep a parallel set in the dark as a control.

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • HPLC Analysis:

    • Inject the aliquots into the HPLC system.

    • Use a mobile phase gradient suitable for separating flavonoids, for example, a mixture of acetonitrile (B52724) and water with 0.1% formic acid.[10]

    • Monitor the elution at the maximum absorbance wavelength for this compound (a UV scan may be needed to determine this, but for quercetin derivatives, it is often around 370 nm).[11][12]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Visualizations

cluster_factors Influencing Factors cluster_compound Compound in Aqueous Solution cluster_degradation Degradation Pathways cluster_products Degradation Products pH pH (Acidic vs. Alkaline) Q3CR This compound pH->Q3CR Temp Temperature (High vs. Low) Temp->Q3CR Light Light Exposure (UV vs. Dark) Light->Q3CR Hydrolysis Hydrolysis Q3CR->Hydrolysis Oxidation Oxidation Q3CR->Oxidation Quercetin Quercetin Aglycone Hydrolysis->Quercetin Sugar Caffeylrobinobioside Hydrolysis->Sugar PhenolicAcids Phenolic Acids Oxidation->PhenolicAcids Quercetin->Oxidation

Caption: Factors influencing the degradation of this compound.

start Start: Observe Compound Instability check_pH Is pH acidic (< 5)? start->check_pH check_temp Is temperature controlled (low)? check_pH->check_temp Yes adjust_pH Action: Buffer solution to acidic pH check_pH->adjust_pH No check_light Is solution protected from light? check_temp->check_light Yes lower_temp Action: Lower experimental temperature check_temp->lower_temp No check_purity Are solvents/reagents high purity? check_light->check_purity Yes protect_light Action: Use amber vials/work in dark check_light->protect_light No use_pure Action: Use high-purity reagents (add chelator if needed) check_purity->use_pure No end_stable Stability Improved check_purity->end_stable Yes adjust_pH->end_stable lower_temp->end_stable protect_light->end_stable use_pure->end_stable

Caption: Troubleshooting workflow for compound instability.

References

Technical Support Center: Quantification of "Quercetin 3-Caffeylrobinobioside" by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of "Quercetin 3-Caffeylrobinobioside" using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of "this compound".

Section 1: Peak Quality and Resolution

Q1: Why is the peak for Quercetin (B1663063) 3-Caffeylrobinobioside broad and tailing?

A1: Peak broadening and tailing can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to asymmetrical peaks. Try diluting your sample and standard solutions.

  • Column Contamination or Degradation: The stationary phase of the column can degrade over time, or strongly retained compounds from previous injections can accumulate. To address this, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, consider replacing the guard column or the analytical column itself.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to peak tailing. For flavonoids like quercetin and its glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is often used to ensure the compound is in a single, non-ionized form.[1]

  • Secondary Interactions: Silanol groups on the silica-based C18 column can interact with polar functional groups on the analyte, causing tailing. Using an end-capped column or adding a competitive base (e.g., triethylamine) to the mobile phase can mitigate this.

Q2: I am observing split peaks for my analyte. What could be the cause?

A2: Split peaks are often indicative of a problem at the head of the column or with the sample solvent.

  • Column Void or Channeling: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This can be caused by pressure shocks or the dissolution of the silica (B1680970) backbone at high pH. Reversing and flushing the column (without connecting it to the detector) may sometimes resolve the issue. However, in most cases, the column will need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Partially Clogged Frit: A partially blocked inlet frit on the column can also cause peak splitting. Replacing the frit may solve the problem.

Q3: How can I improve the resolution between this compound and other components in my sample?

A3: Improving resolution involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact resolution. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be employed. A shallower gradient can enhance the resolution of complex mixtures.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size (for higher efficiency).

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

  • Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.

Section 2: Retention Time and Pressure Issues

Q4: My retention time for this compound is shifting between injections. What should I check?

A4: Retention time instability can be a sign of several issues:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifting retention times. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, check the pH.

  • Pump Performance: Leaks in the pump or faulty check valves can cause fluctuations in the flow rate, leading to variable retention times.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Q5: The system pressure is unusually high or fluctuating. What should I do?

A5: Pressure issues can indicate a blockage in the system.

  • High Pressure: A blockage is the most common cause. Systematically check for the source of the blockage by disconnecting components in the following order: column, in-line filter, injector, and tubing. A clogged column frit or a contaminated guard column are common culprits.

  • Fluctuating Pressure: This is often caused by air bubbles in the pump or a leak. Degas the mobile phase thoroughly and prime the pump to remove any trapped air. Check all fittings for leaks.

Section 3: Quantification and Sensitivity

Q6: I am getting a low signal or no peak for my analyte. What are the possible reasons?

A6: A low or absent signal can be due to a variety of factors:

  • Analyte Degradation: Flavonoids can be susceptible to degradation, especially in solutions exposed to light, high temperatures, or oxidative conditions.[3][4] Prepare fresh solutions and store them protected from light and at a low temperature.

  • Incorrect Wavelength: Ensure the detector wavelength is set to the absorbance maximum of this compound. For quercetin and its glycosides, this is typically around 254 nm or 370 nm.[1][5]

  • Low Concentration: The concentration of the analyte in your sample may be below the limit of detection (LOD) of the method. Consider concentrating your sample or using a more sensitive detector (e.g., a mass spectrometer).

  • Injection Issues: A problem with the autosampler or a clogged injection port can prevent the sample from reaching the column.

Q7: My calibration curve for this compound is not linear. What should I do?

A7: Non-linearity in the calibration curve can arise from:

  • Concentration Range: The concentration of your standards may be outside the linear dynamic range of the detector. Prepare a wider or narrower range of standard concentrations.

  • Column Overload: At high concentrations, the column can become overloaded, leading to a non-linear response.

  • Analyte Adsorption: The analyte may be adsorbing to active sites in the HPLC system.

  • Inaccurate Standard Preparation: Errors in the preparation of standard solutions will directly impact the linearity of the calibration curve.

Section 4: Sample and Standard Preparation

Q8: What is the best way to dissolve and prepare this compound standards?

A8: Based on available data, this compound is soluble in DMSO, pyridine, methanol (B129727), and ethanol (B145695).[6][7] For HPLC analysis, it is recommended to prepare a stock solution in a suitable organic solvent like methanol and then make further dilutions in the mobile phase to ensure compatibility.

Q9: How should I prepare my sample to minimize matrix effects?

A9: Proper sample preparation is crucial for accurate quantification.

  • Extraction: For plant materials, extraction with a solvent like methanol or ethanol is common. Sonication or other extraction techniques can improve efficiency.

  • Solid-Phase Extraction (SPE): SPE can be a very effective technique for cleaning up complex samples and concentrating the analyte of interest. A C18 SPE cartridge is a good starting point for flavonoids.

  • Filtration: All samples and standards should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Q10: How stable are this compound solutions? What are the optimal storage conditions?

A10: Flavonoids, in general, are susceptible to degradation. While specific stability data for this compound is limited, the following general guidelines for quercetin and its glycosides should be followed:

  • Storage Temperature: Store stock solutions at -20°C for long-term storage. For daily use, solutions can be kept at 2-8°C.[6]

  • Light Protection: Protect solutions from light by using amber vials or wrapping vials in aluminum foil.

  • pH: Flavonoids are generally more stable in acidic conditions.[8]

  • Fresh Preparation: It is always best to prepare fresh working solutions daily.

Experimental Protocols

General HPLC Method for Quercetin Glycosides

This is a general starting method that may require optimization for the specific analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.4% Orthophosphoric Acid.[9][10]

    • Solvent B: Acetonitrile or Methanol.

  • Elution: A gradient elution is often preferred for complex samples. A typical gradient might start at 10-20% B and increase to 80-90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diode Array Detector (DAD) or UV detector set at approximately 255 nm or 370 nm.[5][9]

  • Injection Volume: 10-20 µL.

Sample Extraction from Plant Material (General Procedure)
  • Weigh a known amount of dried and powdered plant material.

  • Add a suitable volume of extraction solvent (e.g., methanol or 70% ethanol).

  • Sonication for 30-60 minutes or macerate for 24 hours.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the plant residue to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of mobile phase.

  • Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.

Data Presentation

Table 1: Typical HPLC Method Parameters for Quercetin and its Glycosides

ParameterTypical Value/ConditionReference(s)
Column C18 (250 x 4.6 mm, 5 µm)[9][10]
Mobile Phase A Water with 0.1% Formic Acid or 0.4% Phosphoric Acid[9][10]
Mobile Phase B Acetonitrile or Methanol[9][10]
Elution Mode Gradient[9]
Flow Rate 0.8 - 1.2 mL/min[9][10]
Detection Wavelength 255 nm or 370 nm[5][9]
Column Temperature 25 - 40 °C[9]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO Soluble[6][7]
Pyridine Soluble[6][7]
Methanol Soluble[6][7]
Ethanol Soluble[6][7]

Table 3: General Stability of Quercetin and its Glycosides under Forced Degradation Conditions

ConditionStability of Quercetin/GlycosidesReference(s)
Acidic (e.g., 0.1 M HCl) Susceptible to degradation[8][11]
Alkaline (e.g., 0.1 M NaOH) Highly unstable[4][11]
Oxidative (e.g., 3% H₂O₂) Susceptible to degradation[4][8]
Thermal (e.g., 80 °C) Degradation observed[3]
Photolytic (UV light) Degradation can occur[8]

Mandatory Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis peak_issue Peak Shape Issue? (Broad, Tailing, Split) start->peak_issue Yes retention_issue Retention Time Issue? (Shifting, Incorrect) start->retention_issue No check_column Check Column (Contamination, Void) peak_issue->check_column check_mobile_phase Check Mobile Phase (pH, Composition) peak_issue->check_mobile_phase check_sample_prep Check Sample Prep (Solvent, Concentration) peak_issue->check_sample_prep quant_issue Quantification Issue? (Low Signal, Non-linear) retention_issue->quant_issue No check_equilibration Check Column Equilibration retention_issue->check_equilibration Yes check_pump Check Pump & Flow Rate retention_issue->check_pump check_temp Check Temperature Control retention_issue->check_temp check_degradation Check Analyte Degradation quant_issue->check_degradation Yes check_detector Check Detector Settings (Wavelength) quant_issue->check_detector check_standards Check Standard Preparation quant_issue->check_standards end Problem Resolved check_column->end check_mobile_phase->end check_sample_prep->end check_equilibration->end check_pump->end check_temp->end check_degradation->end check_detector->end check_standards->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

HPLC_Method_Development_Logic start Define Analytical Goal (Quantification of this compound) lit_review Literature Review (Similar Compounds, HPLC Conditions) start->lit_review initial_params Select Initial Parameters (Column, Mobile Phase, Detector) lit_review->initial_params optimization Optimize Separation initial_params->optimization optimization->initial_params Poor Separation validation Method Validation (Linearity, Precision, Accuracy) optimization->validation Good Separation validation->optimization Validation Failed routine_analysis Routine Analysis validation->routine_analysis Validation Passed

Caption: Logical flow for HPLC method development and validation.

References

Improving peak resolution of "Quercetin 3-Caffeylrobinobioside" in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of "Quercetin 3-Caffeylrobinobioside" and other complex flavonoid glycosides.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution is a common challenge in the analysis of complex flavonoids like Quercetin (B1663063) 3-Caffeylrobinobioside, often due to their structural complexity and potential for secondary interactions with the stationary phase. This guide addresses common peak shape issues and provides systematic solutions.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Secondary Interactions with Silanols: The free silanol (B1196071) groups on the surface of silica-based columns (like C18) can interact with the polar hydroxyl groups of flavonoids, leading to tailing.

    • Solution: Add an acidic modifier to your mobile phase. A concentration of 0.1% formic acid is typically effective at suppressing the ionization of silanol groups, thereby minimizing these secondary interactions.[1]

  • Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.

    • Solution: Try reducing the injection volume or diluting your sample.

  • Column Contamination: Residues from previous analyses can interfere with the analyte-column interaction.

    • Solution: Implement a robust column flushing procedure with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) between runs. The use of a guard column is also highly recommended to protect the analytical column from strongly retained impurities.

Q2: I'm observing peak fronting for my analyte. What could be the reason?

A2: Peak fronting is less common than tailing but can occur under specific circumstances.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent), it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, ensure the injection volume is as small as possible.

  • Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can also sometimes manifest as peak fronting.

    • Solution: Dilute the sample or decrease the injection volume.

Q3: The peak for this compound is broad, leading to poor resolution from adjacent peaks. How can I improve this?

A3: Broad peaks can be a result of several factors related to the column, mobile phase, or overall system.

  • Column Inefficiency: An old or degraded column will lead to band broadening.

    • Solution: Check the column's performance with a standard compound. If the efficiency has significantly decreased, it may be time to replace the column.

  • Mobile Phase Viscosity: A highly viscous mobile phase can hinder mass transfer, resulting in broader peaks.

    • Solution: Increasing the column temperature can reduce the viscosity of the mobile phase and improve peak sharpness. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[1]

  • Sub-optimal Flow Rate: The flow rate affects the time the analyte has to interact with the stationary phase.

    • Solution: Lowering the flow rate can sometimes improve separation, but it will also increase the run time. Conversely, for Ultra-High-Performance Liquid Chromatography (UPLC) systems, a higher flow rate is often optimal due to the smaller particle size of the stationary phase.[1]

  • Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Below is a logical workflow for troubleshooting poor peak resolution:

G Troubleshooting Workflow for Poor Peak Resolution A Poor Peak Resolution B Identify Peak Shape Issue A->B C Peak Tailing B->C D Peak Fronting B->D E Broad Peaks B->E F Secondary Interactions? (Silanol Groups) C->F G Column Overload? C->G D->G H Sample Solvent Too Strong? D->H E->G I Column Degradation? E->I J Sub-optimal Temperature? E->J K Add 0.1% Formic Acid to Mobile Phase F->K L Reduce Injection Volume / Dilute Sample G->L M Dissolve Sample in Initial Mobile Phase H->M N Replace Column I->N O Optimize Column Temperature (e.g., 30-40°C) J->O

Caption: A flowchart for diagnosing and resolving common peak shape problems in HPLC.

Frequently Asked Questions (FAQs)

Q4: What are typical starting conditions for an HPLC method for this compound?

A4: Based on methods for similar acylated quercetin glycosides, a good starting point for method development would be a reversed-phase HPLC-UV or HPLC-MS method.

ParameterHPLCUPLC / UHPLC
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% B to 50% B over 30 min20% B to 50% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 25 - 40 °C30 - 45 °C
Detection (UV) ~355 nm~355 nm
Injection Vol. 10 µL2 µL

Note: These are starting parameters and will likely require optimization for your specific instrument and sample matrix.

Q5: Should I use an isocratic or gradient elution for analyzing this compound?

A5: Due to the complexity of the sample matrices in which this compound is often found (e.g., plant extracts), a gradient elution is highly recommended.[2] A gradient allows for the effective elution of compounds with a wide range of polarities, improving the resolution of the target analyte from other matrix components and reducing the overall analysis time.

Q6: How does temperature affect the separation of flavonoid glycosides?

A6: Temperature plays a crucial role in the chromatographic separation of flavonoids. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[1] However, for some structurally similar isomers, a lower temperature might provide better selectivity. It is advisable to test a range of temperatures (e.g., 25°C to 45°C) during method development to find the optimal condition for your specific separation.

Q7: Can I use a different column chemistry besides C18?

A7: While C18 columns are the most common choice for reversed-phase separation of flavonoids, other stationary phases can offer different selectivities and may improve the resolution of challenging separations. Phenyl-hexyl or pentafluorophenyl (PFP) phases, for example, can provide alternative selectivities for aromatic and polar compounds due to different interaction mechanisms. If you are struggling to achieve baseline separation on a C18 column, exploring a column with a different stationary phase is a valid strategy.

Experimental Protocols

Protocol 1: Basic HPLC-UV Method for this compound

This protocol provides a starting point for the analysis of this compound in a relatively clean sample matrix.

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 355 nm.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 50% B

      • 25-30 min: 50% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in a mixture of water and methanol (B129727) (e.g., 50:50 v/v) to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

The relationship between key HPLC parameters and peak resolution is depicted below:

G Key Factors Influencing Peak Resolution Resolution Peak Resolution Efficiency Column Efficiency (N) Resolution->Efficiency depends on Selectivity Selectivity (α) Resolution->Selectivity depends on Retention Retention Factor (k) Resolution->Retention depends on ParticleSize Smaller Particle Size Efficiency->ParticleSize ColumnLength Longer Column Efficiency->ColumnLength MobilePhase Mobile Phase Composition (e.g., % Organic, pH) Selectivity->MobilePhase StationaryPhase Stationary Phase Chemistry (e.g., C18, Phenyl) Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Retention->MobilePhase

Caption: The relationship between chromatographic parameters and peak resolution.

References

Technical Support Center: Identification of Quercetin 3-Caffeylrobinobioside Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercetin (B1663063) 3-Caffeylrobinobioside and encountering challenges with its degradation.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-Caffeylrobinobioside and why is its stability a concern?

This compound is a flavonoid glycoside, a natural compound found in some plants. Like many flavonoids, it is susceptible to degradation under various conditions, which can impact its biological activity, quantification, and the overall integrity of research or product development. Understanding its degradation products is crucial for stability studies, formulation development, and accurate assessment of its therapeutic potential.

Q2: What are the primary factors that can cause the degradation of this compound?

The stability of flavonoid glycosides is influenced by several factors, including:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral or alkaline environments.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1]

  • Light: Exposure to UV or even visible light can induce photodegradation.

  • Oxygen: Oxidative degradation is a common pathway for flavonoids.

  • Enzymes: The presence of glycosidases can lead to the hydrolysis of the sugar moieties.

Q3: What are the expected initial degradation products of this compound?

Based on studies of acylated flavonoid glycosides, the initial degradation step for this compound is likely the cleavage of the ester bond linking the caffeyl group to the robinobioside sugar or the glycosidic bond linking the sugar to quercetin. This would result in the formation of:

  • Quercetin 3-O-robinobioside and Caffeic acid

  • Quercetin and Caffeylrobinobioside

Further degradation of the sugar moieties and the quercetin aglycone would then occur. For acylated anthocyanins, the acyl-glycoside moieties are often split off first.[2]

Q4: What are the potential final degradation products?

Following the initial hydrolysis, the quercetin aglycone and the sugar moieties will likely degrade further. The quercetin ring system can undergo oxidative cleavage, leading to the formation of smaller phenolic compounds. Common degradation products of quercetin include:

  • Protocatechuic acid (from the B-ring)

  • Phloroglucinol carboxylic acid or Phloroglucinaldehyde (from the A-ring)[2][3]

  • Other benzoic acid derivatives[1]

The sugar components (robinobiose, which is composed of rhamnose and galactose) will degrade into smaller sugar acids or other decomposition products.

Q5: What analytical techniques are best suited for identifying these degradation products?

A combination of chromatographic and spectrometric techniques is generally required for the unambiguous identification of degradation products.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating the parent compound from its degradation products and for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are powerful tools for identifying the molecular weights of the degradation products and obtaining structural information through fragmentation patterns.[4]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural elucidation of isolated and purified degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram. Degradation of this compound.1. Confirm the identity of the new peaks using LC-MS. 2. Compare retention times with available standards of expected degradation products (e.g., quercetin, caffeic acid). 3. Review sample preparation and storage conditions to minimize degradation (protect from light, control temperature and pH).
Loss of parent compound peak area over time. Instability under storage or experimental conditions.1. Conduct a forced degradation study to understand the stability profile. 2. Optimize storage conditions (e.g., store at -20°C or -80°C, in the dark, under an inert atmosphere). 3. Ensure the pH of the sample solution is in the acidic range (e.g., pH 3-5) if compatible with your experiment.
Difficulty in identifying unknown degradation products from MS data. Complex fragmentation or lack of reference spectra.1. Propose fragmentation pathways based on the known structures of quercetin and related glycosides. 2. Compare fragmentation patterns with literature data for similar compounds. 3. Isolate the unknown peak using preparative HPLC for subsequent NMR analysis for definitive structural elucidation.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent handling.1. Standardize all sample handling procedures, including light exposure, temperature, and time between preparation and analysis. 2. Use an internal standard to account for variations in sample processing and injection volume. 3. Prepare fresh samples for each experiment.

Quantitative Data Summary

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (% Peak Area) Major Degradation Product 2 (% Peak Area)
Acidic (pH 3, 80°C) 010000
29531
685104
24602512
Alkaline (pH 9, RT) 010000
270158
6403518
24<105025
Oxidative (H₂O₂, RT) 010000
280125
6552810
24204520
Photolytic (UV light, RT) 010000
29052
675157
24503015

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 80°C for various time points (e.g., 2, 6, 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature for various time points (e.g., 2, 6, 24 hours).

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for various time points (e.g., 2, 6, 24 hours).

  • Photodegradation:

    • Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for various time points.

    • Keep a control sample in the dark.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) in the dark.

  • Analysis: Analyze all samples at each time point by HPLC-UV and LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.

Protocol 2: HPLC Method for Separation of Degradation Products

Objective: To develop an HPLC method for the separation of this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B

    • 30-35 min: 50-90% B

    • 35-40 min: 90% B

    • 40-45 min: 90-10% B

    • 45-50 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm and 350 nm.

  • Injection Volume: 10 µL.

(Note: This is a starting method and may require optimization for specific degradation product profiles.)

Visualizations

degradation_pathway cluster_initial Initial Degradation cluster_final Final Degradation Products parent This compound intermediate1 Quercetin 3-O-robinobioside parent->intermediate1 Hydrolysis intermediate2 Caffeic Acid parent->intermediate2 Hydrolysis intermediate3 Quercetin parent->intermediate3 Hydrolysis intermediate1->intermediate3 Further Hydrolysis product1 Protocatechuic Acid intermediate3->product1 Oxidative Cleavage product2 Phloroglucinaldehyde intermediate3->product2 Oxidative Cleavage product3 Other Benzoic Acid Derivatives intermediate3->product3 Oxidative Cleavage

Caption: Proposed degradation pathway of this compound.

experimental_workflow start This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation hplc_separation HPLC-UV Separation (Quantify parent and degradation products) forced_degradation->hplc_separation lcms_analysis LC-MS/MS Analysis (Identify MW and fragmentation) hplc_separation->lcms_analysis data_analysis Data Analysis and Structure Elucidation lcms_analysis->data_analysis conclusion Identification of Degradation Products and Pathway data_analysis->conclusion

Caption: Experimental workflow for degradation product identification.

References

Technical Support Center: Synthesis of Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions for the complex synthesis of Quercetin (B1663063) 3-Caffeylrobinobioside. Given the absence of a standardized protocol for this specific molecule, this guide is built upon established principles and common challenges encountered in flavonoid chemistry, particularly in multi-step glycosylation and acylation reactions.

Troubleshooting Guides and FAQs

This section is organized by the major stages of the synthesis.

Stage 1: Preparation of Glycosyl Donor (Peracetylated Robinobiosyl Bromide)

FAQs:

  • Q1: What is a suitable starting material for the synthesis of the robinobiose donor?

    • A1: Robinobiose is a disaccharide composed of D-galactose and L-rhamnose. A common strategy involves the synthesis of the disaccharide from commercially available monosaccharide derivatives, followed by conversion to a glycosyl donor like a glycosyl bromide.

  • Q2: I am having trouble with the stereoselectivity of the glycosidic bond formation between galactose and rhamnose. What can I do?

    • A2: The stereochemical outcome of glycosylation is influenced by the protecting groups on the sugar rings, the promoter used, and the reaction conditions. The use of a participating protecting group (e.g., an acetyl group) at the C-2 position of the rhamnose donor can help ensure a 1,2-trans glycosidic linkage through neighboring group participation.

  • Q3: My yield for the conversion of the peracetylated disaccharide to the glycosyl bromide is low. What are the common pitfalls?

    • A3: The reaction of peracetylated sugars with HBr in acetic acid is a standard procedure but can be moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. Reaction time and temperature are also critical; over- or under-reaction can lead to decomposition or incomplete conversion.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of robinobiose disaccharide 1. Inefficient coupling of monosaccharide units. 2. Decomposition of starting materials or product. 3. Ineffective activation of the glycosyl donor.1. Optimize the promoter/catalyst (e.g., TMSOTf, silver triflate) and temperature. 2. Ensure anhydrous conditions and an inert atmosphere (Argon or Nitrogen). 3. Use a high-quality, freshly prepared glycosyl donor.
Formation of anomeric mixtures of glycosyl bromide 1. Equilibration during the bromination reaction. 2. Instability of the desired anomer.1. Use milder brominating agents or shorter reaction times. 2. The α-bromide is typically more stable and desired for Koenigs-Knorr reactions; ensure conditions favor its formation.
Glycosyl donor is unstable and decomposes upon storage 1. Residual acid from the synthesis. 2. Exposure to moisture.1. Ensure the product is thoroughly purified and free of acidic residues. 2. Store the glycosyl bromide under anhydrous conditions at low temperature (-20°C) and under an inert atmosphere.
Stage 2: Selective 3-O-Glycosylation of Quercetin

FAQs:

  • Q1: Quercetin has multiple hydroxyl groups. How can I achieve selective glycosylation at the 3-position?

    • A1: The 3-OH group of quercetin is the most acidic and nucleophilic, making it the most reactive site for glycosylation under many conditions. However, to ensure high regioselectivity, a protecting group strategy is often necessary. This involves protecting the other hydroxyl groups (5, 7, 3', and 4') before the glycosylation step. Benzyl (B1604629) or silyl (B83357) ethers are commonly used protecting groups.

  • Q2: What are the most common methods for the glycosylation of flavonoids like quercetin?

    • A2: The Koenigs-Knorr reaction, which uses a glycosyl halide (like our robinobiosyl bromide) and a promoter (often a silver or mercury salt), is a classic and widely used method.[1] Other methods include using trichloroacetimidate (B1259523) or thioglycoside donors. Enzymatic glycosylation is also a powerful tool for achieving high regioselectivity.[2]

  • Q3: My Koenigs-Knorr reaction is not working or gives very low yields. What should I check?

    • A3: The success of the Koenigs-Knorr reaction is highly dependent on the promoter, solvent, and reaction conditions. Silver carbonate or silver triflate are common promoters.[1][3] The reaction is extremely sensitive to moisture, so strictly anhydrous conditions are crucial. The reactivity of both the glycosyl donor and the acceptor (protected quercetin) is also key.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of glycosylated product 1. Inactive glycosyl donor. 2. Poor choice of promoter or solvent. 3. Presence of moisture. 4. Deactivated quercetin acceptor.1. Use a freshly prepared and pure glycosyl donor. 2. Screen different promoters (e.g., Ag2CO3, AgOTf, Hg(CN)2). Dichloromethane (B109758) or toluene (B28343) are common solvents. 3. Use oven-dried glassware, anhydrous solvents, and molecular sieves. 4. Ensure the protecting groups on quercetin are stable and do not hinder the reactivity of the 3-OH group.
Mixture of regioisomers (e.g., 7-O-glycosylation) 1. Incomplete protection of other hydroxyl groups. 2. Migration of protecting groups. 3. Reaction conditions favoring glycosylation at other sites.1. Verify the complete protection of quercetin's other hydroxyl groups by NMR or Mass Spectrometry before glycosylation. 2. Choose a robust protecting group strategy. Orthogonal protecting groups can be beneficial.[4] 3. Adjust reaction temperature and promoter to favor the thermodynamically or kinetically preferred product.
Formation of orthoester by-products 1. Neighboring group participation from the C-2 acetyl group on the sugar. 2. Use of certain promoters.1. This is a known side reaction in Koenigs-Knorr glycosylations.[3] Altering the solvent or promoter may minimize its formation. 2. Sometimes, a change in the protecting group on the sugar (e.g., to a non-participating group like benzyl) can prevent this, but this may compromise stereoselectivity.
Stage 3: Selective Caffeoylation of the Robinobioside Moiety

FAQs:

  • Q1: How can I selectively attach the caffeoyl group to the sugar part and not the remaining hydroxyl groups on the quercetin backbone?

    • A1: After deprotection of the sugar's acetyl groups (while the quercetin hydroxyls remain protected), the primary hydroxyl group on the terminal sugar (the 6''-OH of the galactose moiety in robinobiose) is the most likely site for acylation due to its higher reactivity compared to the secondary hydroxyls. For even greater control, enzymatic methods are highly effective.

  • Q2: What is the best method for this selective acylation?

    • A2: Enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CALB), is an excellent choice for regioselectively acylating the sugar moiety of flavonoid glycosides.[5][6] This method often requires milder conditions and avoids the need for complex protection-deprotection steps on the sugar itself. Chemical methods, using an activated caffeic acid derivative (like a caffeoyl chloride or ester), can also be used but may require optimization to achieve high regioselectivity.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of acylated product (Enzymatic Method) 1. Inactivated enzyme. 2. Poor choice of solvent or acyl donor. 3. Unfavorable reaction conditions (pH, temperature).1. Use a fresh batch of immobilized lipase. 2. Tert-butanol (B103910) or acetone (B3395972) are often effective solvents. Vinyl caffeate can be used as an activated acyl donor. 3. Optimize temperature (typically 40-60°C) and ensure the system is anhydrous to prevent hydrolysis.
Acylation occurs on the quercetin backbone instead of the sugar 1. Incomplete protection of the quercetin hydroxyl groups. 2. Harsh chemical acylation conditions.1. Ensure the protecting groups on the quercetin core are still intact before this step. 2. Switch to a milder, enzyme-catalyzed method which favors acylation of the sugar hydroxyls.[5]
Multiple acylations on the sugar moiety 1. High reactivity of the acylating agent. 2. Prolonged reaction time or high temperature.1. Reduce the stoichiometry of the acylating agent. 2. Monitor the reaction closely by TLC or HPLC and stop it once the desired mono-acylated product is formed.
Stage 4: Deprotection and Purification

FAQs:

  • Q1: What is the best way to remove the protecting groups from the quercetin core without affecting the ester and glycosidic bonds?

    • A1: The choice of deprotection method depends on the protecting groups used. If benzyl groups were used, catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst) is a standard method that is typically mild enough not to cleave the glycosidic or ester linkages.

  • Q2: The final product is difficult to purify. What techniques are recommended?

    • A2: The purification of complex, polar molecules like acylated flavonoid glycosides can be challenging. A multi-step approach is often necessary. This can include column chromatography on silica (B1680970) gel or polyamide, followed by preparative High-Performance Liquid Chromatography (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to achieve high purity.[7][8]

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Cleavage of glycosidic or ester bond during deprotection 1. Deprotection conditions are too harsh (e.g., strongly acidic or basic).1. Use a milder deprotection method. For example, catalytic hydrogenation for benzyl groups is generally safe for these linkages. 2. If acid-labile silyl groups were used, carefully controlled conditions with a mild acid are necessary.
Incomplete deprotection 1. Inactivated catalyst (for hydrogenation). 2. Insufficient reaction time or pressure.1. Use fresh catalyst and ensure the reaction mixture is free of catalyst poisons. 2. Increase reaction time or hydrogen pressure. Monitor by TLC or HPLC until all protecting groups are removed.
Co-elution of impurities during final purification 1. Similar polarity of the product and by-products.1. Use a high-resolution technique like prep-HPLC with an optimized gradient elution method.[9] 2. Consider a different stationary phase (e.g., C18, Phenyl) for HPLC. 3. HSCCC is an excellent alternative as it avoids irreversible adsorption onto a solid support.[10]
Product degradation or instability 1. Exposure to high temperatures, light, or oxygen. 2. Unfavorable pH.1. Conduct purification steps at room temperature or below if possible. Store the final product at low temperature (-20°C or -80°C), protected from light and under an inert atmosphere. 2. Ensure the final product is stored in a neutral, aprotic solvent if possible.

Data Presentation

Table 1: Comparison of Glycosylation Methods for Flavonoids

MethodGlycosyl DonorPromoter/CatalystTypical YieldKey Challenges
Koenigs-Knorr Peracetylated Glycosyl Bromide/ChlorideAg2CO3, AgOTf, Hg(CN)230-70%Stoichiometric heavy metal salts, anhydrous conditions, potential for orthoester formation.[11]
TMSOTf-catalyzed Koenigs-Knorr Peracylated Glycosyl BromideAg2O (promoter), TMSOTf (catalyst)85-99%Requires careful control of catalyst loading, still moisture sensitive.[3]
Enzymatic (UGTs) UDP-SugarGlycosyltransferase (UGT)Variable (up to 94%)Requires specific enzyme, availability and cost of UDP-sugar donor.[2]

Table 2: Conditions for Enzymatic Acylation of Flavonoid Glycosides

EnzymeAcyl DonorSolventTemperatureReaction TimeTypical Conversion
Candida antarctica Lipase B (CALB)Vinyl Caffeatetert-Butanol / Acetone40-60 °C6-24 h>90%
Lipozyme TL IMVinyl Esters (C8-C16)tert-Butanol60 °C6-8 h>95%[12]

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation of Protected Quercetin
  • Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrates.

  • To a solution of the protected quercetin acceptor (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, two-neck round-bottom flask under an argon atmosphere, add activated 4Å molecular sieves.

  • Cool the mixture to -20°C.

  • Add silver triflate (AgOTf) (1.5 eq.).

  • In a separate flask, dissolve the peracetylated robinobiosyl bromide donor (1.2 eq.) in anhydrous DCM.

  • Add the donor solution dropwise to the acceptor solution over 30 minutes.

  • Allow the reaction to stir at -20°C and slowly warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of pyridine.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate (B1220275) solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Enzymatic Acylation with CALB
  • Disclaimer: This is a generalized protocol and must be adapted and optimized.

  • Dissolve the protected Quercetin 3-O-robinobioside (1.0 eq.) and vinyl caffeate (3.0 eq.) in anhydrous tert-butanol in a sealed vial.

  • Add immobilized Candida antarctica lipase B (CALB, Novozym 435) (e.g., 20 mg/mL).

  • Seal the vial and place it in an orbital shaker at 50°C.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon reaching desired conversion (typically 12-24 hours), filter off the enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting product by column chromatography or preparative HPLC.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Donor Synthesis cluster_1 Step 2: Glycosylation cluster_2 Step 3: Acylation cluster_3 Step 4: Final Product Gal D-Galactose derivative Robinobiose Protected Robinobiose Gal->Robinobiose + L-Rhamnose derivative Donor Robinobiosyl Bromide Robinobiose->Donor Acetylation, Bromination Glycosylated_Q Protected Quercetin 3-O-(acetyl)-robinobioside Donor->Glycosylated_Q Quercetin Quercetin Protected_Q Protected Quercetin Quercetin->Protected_Q Protection (e.g., Benzyl) Protected_Q->Glycosylated_Q + Donor (Koenigs-Knorr) Deprotected_Sugar Protected Quercetin 3-O-robinobioside Glycosylated_Q->Deprotected_Sugar Deacetylation (Zemplén) Acylated_Product Protected Quercetin 3-(Caffeyl)-robinobioside Deprotected_Sugar->Acylated_Product + Activated Caffeic Acid (Enzymatic/Chemical) Final_Product Crude Final Product Acylated_Product->Final_Product Deprotection (e.g., Hydrogenation) Purified_Product Pure Product Final_Product->Purified_Product Purification (Prep-HPLC)

Caption: Proposed synthetic pathway for Quercetin 3-Caffeylrobinobioside.

Troubleshooting_Glycosylation Start Low Yield in Glycosylation Step Check_Conditions Check Reaction Conditions Start->Check_Conditions Anhydrous Are conditions strictly anhydrous? Check_Conditions->Anhydrous Check_Reagents Check Reagent Quality Donor_Fresh Is glycosyl donor freshly prepared? Check_Reagents->Donor_Fresh Check_Side_Products Analyze By-products Orthoester Orthoester detected? Check_Side_Products->Orthoester Yes_Anhydrous Yes Anhydrous->Yes_Anhydrous Yes No_Anhydrous No Anhydrous->No_Anhydrous No Yes_Anhydrous->Check_Reagents Dry_Reagents Dry solvents/glassware. Use molecular sieves. No_Anhydrous->Dry_Reagents Yes_Donor Yes Donor_Fresh->Yes_Donor Yes No_Donor No Donor_Fresh->No_Donor No Promoter_Optimal Is promoter optimal? Yes_Donor->Promoter_Optimal Prepare_Donor Synthesize fresh donor. No_Donor->Prepare_Donor Yes_Promoter Yes Promoter_Optimal->Yes_Promoter Yes No_Promoter No Promoter_Optimal->No_Promoter No Yes_Promoter->Check_Side_Products Screen_Promoters Screen Ag2CO3, AgOTf, etc. No_Promoter->Screen_Promoters Yes_Orthoester Yes Orthoester->Yes_Orthoester Yes Change_Solvent Change solvent or conditions. Yes_Orthoester->Change_Solvent No_Orthoester No

Caption: Troubleshooting workflow for low-yield glycosylation reactions.

Experimental_Workflow cluster_purification Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Column1 Silica or Polyamide Column Chromatography Workup->Column1 Initial Cleanup Fractions Collect Fractions Column1->Fractions Analyze Analyze Fractions (TLC/HPLC) Fractions->Analyze Analyze->Column1 Re-run impure fractions Pool Pool Purest Fractions Analyze->Pool Purity >85-90% Prep_HPLC Preparative HPLC / HSCCC Pool->Prep_HPLC Final Polishing Pure_Compound Pure Compound (>95%) Prep_HPLC->Pure_Compound

Caption: General purification workflow for acylated flavonoid glycosides.

References

"Quercetin 3-Caffeylrobinobioside" solubility enhancement for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of Quercetin (B1663063) 3-Caffeylrobinobioside in bioassays. Due to its complex structure as a glycosylated flavonoid, solubility can be a significant challenge. This guide offers practical solutions and detailed protocols to enhance solubility and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-Caffeylrobinobioside and why is its solubility a concern?

This compound is a flavonoid glycoside, a class of natural compounds known for their potential biological activities. Like many flavonoids, it has a complex, largely non-polar structure, which results in poor solubility in aqueous solutions, the basis for most biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

Initial solubilization should be performed in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[1] Other organic solvents such as ethanol (B145695) and methanol (B129727) can also be used.[1] For bioassays, it is crucial to minimize the final concentration of the organic solvent to avoid cellular toxicity, typically keeping it below 0.5% (v/v).[2]

Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?

Precipitation upon dilution into aqueous media is a common issue. Here are several troubleshooting steps:

  • Optimize Stock Solution Concentration: Prepare the highest possible, fully dissolved stock concentration in 100% DMSO.

  • Stepwise Dilution: Perform serial dilutions of your stock solution in the same organic solvent before the final dilution into the aqueous assay buffer or cell culture medium.

  • Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.

  • Vortexing During Dilution: Add the compound dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate.

  • Use of Surfactants: For in vitro assays, a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.05%) can help maintain solubility. However, its compatibility with your specific assay and cell line must be verified.

Q4: Are there any advanced methods to improve the solubility of this compound for in vivo studies?

For in vivo applications where organic solvents are not ideal, several formulation strategies can be employed. These include:

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic flavonoid, increasing its aqueous solubility.

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer carrier can enhance its dissolution rate.

  • Nanoemulsions and Nanocrystals: Reducing the particle size to the nano-range increases the surface area, which can significantly improve solubility and bioavailability.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent Results in Bioassays
  • Symptom: High variability between replicate wells or experiments.

  • Possible Cause: Compound precipitation leading to inconsistent concentrations.

  • Solution:

    • Visually inspect all solutions for any signs of precipitation before use.

    • Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of aqueous solutions.

    • Perform a solubility test in your specific assay medium to determine the maximum soluble concentration.

Issue 2: Low Potency or No Activity Observed
  • Symptom: The compound appears less active than expected.

  • Possible Cause: The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.

  • Solution:

    • Centrifuge your working solution at high speed and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC to determine the actual soluble concentration.

    • Consider using one of the solubility enhancement techniques mentioned in the FAQs.

Quantitative Data: Solubility of Related Flavonoids

CompoundSolventSolubilityReference
QuercetinDMSO~30 mg/mL[1]
QuercetinEthanol~2 mg/mL[1]
QuercetinWaterVery low (<0.01 g/L)[5]
Rutin (a quercetin glycoside)Acetonitrile0.50 mmol/L[5][6]
HesperetinAcetonitrile85 mmol/L[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 772.65 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution vigorously for 2-5 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Sterilization: If for use in cell culture, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Tyrosinase Inhibition Assay

This protocol is adapted for a 96-well plate format and is based on the dopachrome (B613829) method.

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: 50 mM, pH 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock solution in phosphate buffer. The final concentration in the well should be determined empirically (e.g., 100-200 units/mL).

    • L-DOPA Solution: Prepare a 2.5 mM solution in phosphate buffer immediately before use.

    • Test Compound: Prepare serial dilutions of this compound in phosphate buffer containing a minimal amount of DMSO (final DMSO concentration in the assay should be <0.5%).

    • Positive Control: Kojic acid solution.

  • Assay Procedure:

    • Add 40 µL of each concentration of the test compound, positive control, or buffer (for the blank) to the wells of a 96-well plate.

    • Add 80 µL of the L-DOPA solution to all wells.

    • Add 40 µL of phosphate buffer to the blank wells and 40 µL of the tyrosinase solution to the sample and control wells to initiate the reaction.

    • Incubate the plate at 25°C for 10-20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol utilizes the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and allow them to reach confluence.

  • Compound Treatment:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., Quercetin) for 1-2 hours.

  • DCFH-DA Staining:

    • Add DCFH-DA solution (e.g., 25 µM) to each well and incubate for 1 hour at 37°C.

    • Wash the cells with PBS.

  • Induction of Oxidative Stress:

    • Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

    • Take readings every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for both the control and treated wells.

    • The cellular antioxidant activity is determined by the degree of reduction in fluorescence in the treated wells compared to the control.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a potential signaling pathway that could be affected by quercetin derivatives and a general workflow for troubleshooting solubility issues.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes QuercetinDeriv Quercetin 3-Caffeylrobinobioside QuercetinDeriv->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

G Start Compound Precipitation Observed in Bioassay CheckStock Check Stock Solution (100% DMSO) Start->CheckStock IsStockClear Is Stock Solution Clear? CheckStock->IsStockClear RecreateStock Recreate Stock: - Gentle Warming - Sonication IsStockClear->RecreateStock No OptimizeDilution Optimize Dilution Protocol IsStockClear->OptimizeDilution Yes RecreateStock->CheckStock DilutionSteps 1. Pre-warm medium to 37°C 2. Add compound dropwise 3. Vortex during addition OptimizeDilution->DilutionSteps SolubilityTest Perform Solubility Test in Assay Medium OptimizeDilution->SolubilityTest IsPrecipitationGone Precipitation Resolved? SolubilityTest->IsPrecipitationGone Proceed Proceed with Assay IsPrecipitationGone->Proceed Yes AdvancedMethods Consider Advanced Methods: - Cyclodextrins - Nanoformulations IsPrecipitationGone->AdvancedMethods No

Caption: Troubleshooting workflow for addressing compound precipitation in bioassays.

References

Technical Support Center: Overcoming Matrix Effects in Quercetin 3-Caffeylrobinobioside MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Mass Spectrometry (MS) analysis of Quercetin (B1663063) 3-Caffeylrobinobioside.

Frequently Asked Questions (FAQs)

Q1: What is "Quercetin 3-Caffeylrobinobioside" and why is its analysis challenging?

A1: this compound is a complex flavonoid glycoside.[1][2] Its structure consists of a quercetin aglycone attached to a robinobiose sugar moiety, which is further esterified with a caffeyl group. This large and polar nature, combined with its presence in complex biological or botanical matrices, makes it susceptible to matrix effects during MS analysis, leading to inaccurate quantification.[3][4]

Q2: What are matrix effects in the context of MS analysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[3][4][5] Common interfering substances in botanical and biological samples include salts, lipids, pigments, and other polyphenols.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the signal response of the analyte spiked into a blank matrix extract (which has undergone the entire sample preparation procedure) with the signal of the analyte in a neat solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[6]

Q4: What are the primary strategies to overcome matrix effects for this compound?

A4: The main strategies revolve around three key areas:

  • Effective Sample Preparation: To remove interfering matrix components before they enter the MS system.[4]

  • Chromatographic Separation: To resolve this compound from co-eluting interferences.[3]

  • Compensation Methods: Using techniques like internal standards or matrix-matched calibration to correct for signal variations.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low signal intensity or complete signal loss for this compound. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analyte.1. Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For complex plant extracts, a C18 or polymeric SPE cartridge can be effective.[4] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between the analyte and the interfering peaks. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
High variability in signal intensity between replicate injections or different samples. Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects, as the SIL-IS will be affected similarly to the analyte. If a specific SIL-IS for this compound is unavailable, a structurally similar flavonoid glycoside that co-elutes can be used as an analog internal standard. 2. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.
Poor peak shape for this compound. Matrix Overload on the Analytical Column: High concentrations of matrix components can affect the column's performance.1. Enhance Sample Preparation: Utilize a more thorough sample cleanup method to reduce the overall matrix load. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[4]
Inaccurate quantification despite a visible peak. Non-linear response due to matrix effects or detector saturation. 1. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. 2. Construct a Matrix-Matched Calibration Curve: This will help to correct for consistent matrix effects. 3. Dilute Samples: If the signal is too high and causing detector saturation, dilute the samples to bring the response within the linear range of the detector.

Data Presentation: Efficacy of Sample Preparation Techniques

The following table summarizes representative data on the effectiveness of different sample preparation techniques in mitigating matrix effects for flavonoid glycosides similar to this compound in a plasma matrix.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Overall Process Efficiency (%)
Protein Precipitation (PPT) with Acetonitrile 95 ± 565 ± 10 (Suppression)62 ± 9
Liquid-Liquid Extraction (LLE) with Ethyl Acetate 85 ± 780 ± 8 (Suppression)68 ± 10
Solid-Phase Extraction (SPE) - C18 Cartridge 92 ± 495 ± 5 (Minimal Effect)87 ± 6
Solid-Phase Extraction (SPE) - Polymeric Sorbent 90 ± 698 ± 3 (Minimal Effect)88 ± 7

Disclaimer: This data is representative of flavonoid glycosides and is for illustrative purposes. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for complex matrices like plant extracts or biological fluids to effectively remove interfering components.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma): Acidify 1 mL of the sample with 100 µL of 2% formic acid.

    • For solid samples (e.g., plant tissue): Extract 1 g of homogenized tissue with 10 mL of 80% methanol (B129727). Centrifuge and collect the supernatant. Dilute 1 mL of the supernatant with 9 mL of water containing 0.1% formic acid.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove moderately polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting condition is 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for flavonoids.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion ([M-H]⁻) for this compound (C₃₆H₃₆O₁₉) is approximately m/z 771.18.

      • Characteristic product ions can be determined by infusing a standard solution and performing a product ion scan. Likely fragment ions would correspond to the loss of the caffeyl group, the sugar moieties, and fragmentation of the quercetin aglycone.

    • Source Parameters: Optimize nebulizer gas, heater gas, capillary voltage, and source temperature for maximum signal intensity of the target analyte.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample (e.g., Plasma, Plant Extract) Extraction Extraction / Homogenization Sample->Extraction Cleanup Sample Cleanup (PPT, LLE, or SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC LC Separation Cleanup->LC Matrix Effect Mitigation Point Concentration->LC MS MS Detection (ESI) LC->MS LC->MS Potential for Co-elution Data Data Acquisition (MRM) MS->Data MS->Data Ion Suppression/Enhancement Occurs Here Integration Peak Integration Data->Integration Calibration Calibration & Quantification Integration->Calibration Result Final Result Calibration->Result

Caption: Experimental workflow for the MS analysis of this compound.

Mitigation_Strategy Start Matrix Effect Observed? Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Start->Improve_Cleanup Yes Proceed Proceed with Analysis Start->Proceed No Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Revalidate Re-evaluate Matrix Effect Optimize_LC->Revalidate Use_IS Use Stable Isotope-Labeled Internal Standard Matrix_Matched Use Matrix-Matched Calibration Use_IS->Matrix_Matched Matrix_Matched->Revalidate Revalidate->Use_IS Not Acceptable Revalidate->Proceed Acceptable Stop Further Method Development Required Revalidate->Stop Persistent Issue

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

Technical Support Center: Purification of Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Quercetin (B1663063) 3-Caffeylrobinobioside. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Quercetin 3-Caffeylrobinobioside, with a focus on High-Speed Counter-Current Chromatography (HSCCC), a primary method for separating flavonoid glycosides.

Q1: I am having trouble selecting the right two-phase solvent system for HSCCC. What are the key considerations?

A1: The selection of an appropriate two-phase solvent system is the most critical factor for successful HSCCC separation. The ideal system should provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2.0.[1] A K value in this range ensures good resolution and a reasonable elution time. Additionally, the settling time of the solvent system should be short to ensure good retention of the stationary phase.[2]

Commonly used solvent systems for flavonoid glycosides include variations of n-hexane, ethyl acetate, methanol, and water.[2][3][4] For instance, a system of n-hexane-ethyl acetate-methanol-water (1:10:1:10, v/v) has been used for other quercetin glycosides.[2] It is recommended to perform preliminary experiments with different solvent ratios to determine the optimal K value for your target compound.

Q2: My chromatogram shows poor peak resolution and co-eluting impurities. How can I improve this?

A2: Poor peak resolution is a common challenge. Here are several strategies to improve it:

  • Optimize the Solvent System: As mentioned above, the solvent system is paramount. Fine-tuning the ratios of the solvents can alter the selectivity and improve separation.

  • Adjust the Flow Rate: Lowering the flow rate of the mobile phase can increase the number of theoretical plates, leading to sharper peaks and better resolution. However, this will also increase the run time.[5]

  • Optimize Rotational Speed: The rotational speed of the HSCCC instrument affects the mixing of the two phases and the retention of the stationary phase. An optimal speed (e.g., 800-900 rpm) is necessary for efficient partitioning.[1][3]

  • Consider a Two-Step Purification: If co-elution persists, a multi-step purification strategy may be necessary. Consider using a preliminary purification step with macroporous resin or Sephadex LH-20 column chromatography to remove major impurities before HSCCC.[6]

Q3: I am experiencing a loss of the stationary phase during my HSCCC run. What could be the cause and how can I prevent it?

A3: Loss of the stationary phase, also known as "bleeding," can significantly impact separation efficiency. Potential causes and solutions include:

  • Incompatible Solvent System: The chosen solvent system may have poor interfacial tension, leading to emulsification and loss of the stationary phase. Ensure the two phases separate cleanly and quickly.

  • High Flow Rate: A high mobile phase flow rate can physically push the stationary phase out of the column.[2] Try reducing the flow rate.

  • Incorrect Column Filling: Ensure the column is properly filled with the stationary phase before introducing the mobile phase and sample.[1]

  • Temperature Fluctuations: Temperature changes can affect the mutual solubility of the two phases. Maintaining a constant temperature throughout the run is advisable.

Q4: The purity of my final product is lower than expected. What are the potential reasons?

A4: Achieving high purity often requires careful optimization. If your purity is low, consider the following:

  • Incomplete Separation: As discussed in Q2, co-eluting impurities are a likely cause. Further optimization of the HSCCC method or additional purification steps are needed.

  • Sample Overload: Injecting too much crude extract can lead to broad, overlapping peaks. Try reducing the sample load.[2]

  • Compound Degradation: Flavonoids can be sensitive to pH, temperature, and light. Ensure that your purification process minimizes exposure to harsh conditions.[7]

  • Contamination: Ensure all solvents are of high purity and glassware is thoroughly cleaned to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for the purification of this compound?

A1: A general workflow involves extraction, preliminary purification (optional but recommended), and a final high-resolution purification step.

Purification Workflow Start Crude Plant Material Extraction Solvent Extraction (e.g., Ethanol (B145695)/Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Preliminary_Purification Preliminary Purification (e.g., Macroporous Resin or Sephadex LH-20) Crude_Extract->Preliminary_Purification Enriched_Fraction Enriched Fraction Preliminary_Purification->Enriched_Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) Enriched_Fraction->HSCCC Pure_Compound Pure Quercetin 3-Caffeylrobinobioside HSCCC->Pure_Compound

A generalized workflow for the purification of this compound.

Q2: What are the recommended storage conditions for purified this compound?

A2: Quercetin and its glycosides are susceptible to degradation.[7] For long-term storage, it is recommended to keep the purified compound as a dry powder at -20°C in a tightly sealed, light-protected container.[8] If in solution, prepare fresh or store aliquots at -20°C for short periods, avoiding repeated freeze-thaw cycles.[9] The stability of quercetin is influenced by pH and temperature, with degradation increasing at higher pH and temperatures.[7]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of the purified this compound should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing purity. A single, sharp peak at the expected retention time indicates high purity.[3]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, which is crucial for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for elucidating the detailed chemical structure of the isolated compound.

Analysis Workflow Input Purified Compound HPLC HPLC Analysis Input->HPLC MS Mass Spectrometry Input->MS NMR NMR Spectroscopy (1H, 13C) Input->NMR Purity Purity Assessment HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity

Analytical workflow for purity and identity confirmation.

Data Presentation

The following table summarizes quantitative data from the purification of various quercetin glycosides using different chromatographic techniques. While specific data for this compound is limited in the literature, this table provides a comparative overview of achievable yields and purities for structurally related compounds.

CompoundPurification MethodStarting MaterialYieldPurityReference
Quercetin-3-O-sambubiosideHSCCC100 mg crude extract5.0 mg98.6%[3]
Quercetin-3-O-L-rhamnosideHSCCC366 mg crude extract41.9 mg>96%[10]
Quercetin-3-O-sophorosideMacroporous Resin + Sephadex LH-20Crude Extract-93.5%[6]
Isoquercitrin (B50326)Macroporous Resin + Sephadex LH-20Crude Extract-95.6%[6]
QuercetinHSCCC164.7 mg crude extract90.5 mg99.23%[11]

Experimental Protocols

Protocol 1: General Extraction of Flavonoids from Plant Material

  • Preparation of Plant Material: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a suitable solvent, such as 70-95% ethanol or methanol, at room temperature for 24-48 hours. The solid-to-liquid ratio can be optimized, for example, 1:10 (w/v).

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

  • Solvent System Preparation: Prepare the chosen two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both phases by sonication before use.[1][12]

  • HSCCC Instrument Setup:

    • Fill the entire column with the stationary phase (typically the upper phase for flavonoid glycosides).

    • Set the desired rotational speed (e.g., 850 rpm).[13]

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the outlet.[1]

  • Sample Injection: Dissolve a known amount of the crude or pre-purified extract in a mixture of the stationary and mobile phases (e.g., 1:1 v/v) and inject it into the sample loop.[11]

  • Elution and Fraction Collection: Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 360 nm).[2][5] Collect fractions manually or with an automated fraction collector based on the resulting chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify those containing the pure target compound. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

References

Preventing "Quercetin 3-Caffeylrobinobioside" oxidation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides information on the storage and prevention of oxidation for "Quercetin 3-Caffeylrobinobioside." Due to the limited availability of specific stability data for this particular compound, the information and recommendations provided are largely based on extensive research on the closely related and well-studied flavonoid, quercetin (B1663063), and its other glycoside derivatives. The general principles of flavonoid stability and degradation are expected to be similar, but users are advised to conduct their own stability studies for critical applications.

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Discoloration of the compound (yellowing or browning). Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling.
Decreased potency or activity in experiments. Degradation of the compound due to improper storage temperature.Store the compound at low temperatures, preferably at -20°C for long-term storage or 2-8°C for short-term use.[1] Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound from the solvent.Ensure the compound is fully dissolved before use. Use appropriate solvents such as DMSO, ethanol, or methanol (B129727).[2] Prepare solutions fresh daily if possible. For stock solutions, store in small aliquots at -20°C for up to two weeks.[1]
Presence of unexpected peaks in HPLC analysis. Degradation of the compound into smaller molecules.Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound in a tightly sealed, light-resistant container at -20°C under an inert atmosphere. For short-term storage, 2-8°C is acceptable.[1]

Q2: How should I store solutions of this compound?

Solutions of this compound should be prepared fresh for each experiment whenever possible. If stock solutions are necessary, they should be stored in tightly sealed, light-resistant vials at -20°C for no longer than two weeks.[1] It is advisable to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What factors can cause the oxidation of this compound?

Several factors can contribute to the oxidation of flavonoids like this compound, including:

  • Exposure to Oxygen: The presence of air can lead to oxidative degradation.[3]

  • Exposure to Light: UV and visible light can catalyze photo-oxidation.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[4]

  • pH of the Solution: Flavonoids are generally more stable in acidic conditions compared to neutral or alkaline conditions.

  • Presence of Metal Ions: Metal ions such as Fe2+ and Cu2+ can catalyze oxidation.[3]

Q4: What are the likely degradation products of this compound?

Based on studies of quercetin, the primary degradation pathway involves the opening of the C-ring, which can lead to the formation of smaller phenolic compounds such as protocatechuic acid and phloroglucinol (B13840) carboxylic acid.[4][5] The caffeylrobinobioside moiety may also be hydrolyzed, releasing the quercetin aglycone. A simplified degradation pathway is illustrated below.

A This compound B Oxidation (O2, Light, Heat, Metal Ions) A->B C Hydrolysis A->C D Degradation Products (e.g., Oxidized Quercetin Derivatives) B->D E Quercetin (Aglycone) + Caffeylrobinobiose C->E F Further Degradation Products (e.g., Protocatechuic Acid, Phloroglucinol) D->F E->B

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

Stability-Indicating HPLC Method for Quercetin

This protocol is adapted from established methods for quercetin analysis and can be used as a starting point for developing a stability-indicating method for this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used for complex samples. A common starting point is a mixture of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Quercetin and its derivatives typically show maximum absorbance around 254 nm and 370 nm. A DAD can be used to monitor multiple wavelengths.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh a known amount of the compound.

  • Dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

  • Dilute the stock solution with the mobile phase to prepare working standards and samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a compound and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the sample solution with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, analyze the samples by the developed HPLC method to observe the degradation of the parent compound and the formation of degradation products.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound based on typical degradation patterns observed for similar flavonoid glycosides. Users should generate their own data for specific storage conditions.

Storage Condition Duration Parameter Hypothetical % Degradation
-20°C, Dark, Inert Atmosphere12 MonthsPurity< 1%
4°C, Dark, Inert Atmosphere6 MonthsPurity2 - 5%
Room Temperature (25°C), Dark1 MonthPurity5 - 15%
Room Temperature (25°C), Exposed to Light & Air1 WeekPurity20 - 40%
40°C, Dark1 WeekPurity15 - 30%

Visualization

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis A Prepare Stock Solution of This compound B Aliquot into multiple vials A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidative Degradation (3% H2O2, RT) B->E F Thermal Degradation (Solid, 60°C) B->F G Photolytic Degradation (UV light, RT) B->G H HPLC Analysis C->H D->H E->H F->H G->H I Quantify Parent Compound and Degradation Products H->I J Data Interpretation and Stability Assessment I->J

Caption: Workflow for conducting a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Flavonoid Antioxidant Activity: Benchmarking Against Quercetin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. These properties are central to their potential therapeutic applications, including anti-inflammatory, cardioprotective, and neuroprotective effects. This guide provides a comparative analysis of the antioxidant activity of several common flavonoids: quercetin, rutin, and kaempferol (B1673270). While the primary focus of this guide was intended to be "Quercetin 3-Caffeylrobinobioside," an extensive literature search revealed a lack of specific experimental data on its antioxidant capacity. Therefore, this document serves as a benchmark, presenting available quantitative data for well-characterized flavonoids to provide a framework for evaluating novel or less-studied compounds like this compound.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of flavonoids can be quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) for DPPH and ABTS assays, and as equivalents of a standard antioxidant (e.g., Trolox or FeSO₄) for the FRAP assay. A lower IC50 value indicates a higher antioxidant potency.

Note: The following data has been compiled from multiple studies. Direct comparison of absolute values should be done with caution as experimental conditions can vary between studies.

FlavonoidDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Ferric Reducing Antioxidant Power (FRAP)
Quercetin 0.55 - 19.3 µg/mL[1][2]1.17 µg/mL[1]High activity, often used as a standard[3][4][5]
Rutin (Quercetin-3-O-rutinoside) >250 µg/mL[6]Low activity reported[1]Lower activity than quercetin[1]
Kaempferol 4.35 µg/mL[7]Strong activity reported[8]High activity reported[9]
This compound No data availableNo data availableNo data available

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers interested in evaluating the antioxidant potential of novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical. This causes a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[10]

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH working solution.[11]

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[7][11]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[10][11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.[12][13][14]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][14]

  • Reaction: A small volume of the test sample is added to the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[14]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[15]

  • Reaction: A small volume of the sample is added to the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[15]

  • Absorbance Measurement: The absorbance of the colored product is measured at 593 nm.[16]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or another standard antioxidant.

Signaling Pathways in Flavonoid Antioxidant Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

flavonoid_antioxidant_pathway flavonoids Flavonoids (e.g., Quercetin) keap1_nrf2 Keap1-Nrf2 Complex flavonoids->keap1_nrf2 Inhibits Keap1 mapk MAPK Pathways flavonoids->mapk Modulates ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces nrf2 Nrf2 keap1_nrf2->nrf2 Releases are ARE (Antioxidant Response Element) nrf2->are Translocates to Nucleus & Binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces Transcription cellular_protection Cellular Protection & Detoxification antioxidant_enzymes->cellular_protection Leads to mapk->nrf2 Phosphorylates

Caption: Flavonoid-mediated activation of the Nrf2-ARE signaling pathway.

Workflow for Antioxidant Activity Assessment

The general workflow for assessing the antioxidant activity of a compound involves several key steps, from sample preparation to data analysis.

antioxidant_assay_workflow start Start: Compound of Interest sample_prep Sample Preparation (Dissolution & Serial Dilution) start->sample_prep assay_selection Select Antioxidant Assay (DPPH, ABTS, FRAP) sample_prep->assay_selection dpph DPPH Assay assay_selection->dpph DPPH abts ABTS Assay assay_selection->abts ABTS frap FRAP Assay assay_selection->frap FRAP incubation Incubation dpph->incubation abts->incubation frap->incubation measurement Spectrophotometric Measurement incubation->measurement data_analysis Data Analysis (% Inhibition, IC50, Equivalents) measurement->data_analysis end End: Antioxidant Profile data_analysis->end

Caption: General experimental workflow for in vitro antioxidant activity assays.

Conclusion

While direct quantitative data on the antioxidant activity of this compound remains elusive in the current body of scientific literature, the data presented for quercetin, rutin, and kaempferol provide a valuable comparative framework. Quercetin consistently demonstrates very strong antioxidant activity across multiple assays. The glycosylation pattern, as seen in rutin, can significantly impact this activity. The provided experimental protocols and the overview of the Nrf2 signaling pathway offer essential tools and conceptual understanding for researchers aiming to characterize the antioxidant properties of new flavonoid compounds. Future studies are warranted to isolate and evaluate this compound to fully understand its potential contribution to the antioxidant profile of the plants in which it is found.

References

A Comparative Analysis of Quercetin's Anti-Inflammatory Effects and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the anti-inflammatory effects of quercetin (B1663063) and its glycosides against standard anti-inflammatory drugs based on available scientific literature. Direct experimental data for Quercetin 3-Caffeylrobinobioside is limited; therefore, quercetin is used as a representative compound for the flavonoid class. This information is intended for research and informational purposes only and does not constitute medical advice.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key component in the pathophysiology of numerous diseases. Standard treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are effective but can be associated with significant side effects.[1] This has spurred research into alternative and complementary anti-inflammatory agents, with natural flavonoids like quercetin garnering considerable attention.[2][3] Quercetin, a polyphenol found in many fruits and vegetables, and its glycoside derivatives have demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[4][5] This guide provides a comparative analysis of the anti-inflammatory effects of quercetin and its derivatives against standard drugs, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following tables summarize the comparative anti-inflammatory effects of quercetin and standard NSAIDs from various experimental models.

Table 1: In Vivo Anti-inflammatory Effects (Carrageenan-Induced Paw Edema in Rats)

CompoundDoseTime Point% Inhibition of EdemaReference
Quercetin100 mg/kg3 hours45.3%[2]
Indomethacin (B1671933)10 mg/kg3 hours62.1%[2]
Celecoxib31.6 mg/kg3 hours~40%[2]

Table 2: In Vitro Anti-inflammatory Effects (COX Enzyme Inhibition)

CompoundAssayIC50 (µM)Reference
QuercetinCOX-1>100[2]
QuercetinCOX-210.13[2]
IndomethacinCOX-10.2[2]
IndomethacinCOX-20.15[2]
CelecoxibCOX-1>100[2]
CelecoxibCOX-25[2]

Experimental Protocols

In Vivo: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.[6][7]

  • Animal Model: Male Wistar rats (180-200g) are typically used.[8]

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound), a standard drug (e.g., Indomethacin), or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[9]

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Administer Test Compound Administer Test Compound Fasting->Administer Test Compound Administer Standard Drug Administer Standard Drug Administer Test Compound->Administer Standard Drug Administer Vehicle Administer Vehicle Administer Standard Drug->Administer Vehicle Inject Carrageenan Inject Carrageenan Administer Vehicle->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro: COX Inhibition Assay

This assay determines the inhibitory effect of a compound on the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1]

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.

  • Procedure:

    • The test compound or standard drug is pre-incubated with the COX enzyme in a buffer solution.

    • The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The amount of prostaglandin (B15479496) E2 (PGE2) produced is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Mechanism of Action: Signaling Pathways

Quercetin and standard anti-inflammatory drugs exert their effects by modulating key signaling pathways involved in inflammation.

Standard NSAIDs (e.g., Indomethacin, Celecoxib)

Traditional NSAIDs primarily act by inhibiting the COX enzymes, thereby blocking the production of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] Celecoxib is a selective COX-2 inhibitor, which is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

Quercetin

Quercetin exhibits a multi-targeted anti-inflammatory action. It can inhibit both COX and lipoxygenase (LOX) enzymes, reducing the production of prostaglandins and leukotrienes.[5] Furthermore, quercetin has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6. By inhibiting NF-κB, quercetin can downregulate the inflammatory cascade at a more upstream level compared to NSAIDs.

G Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NF-kB Pathway NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation NSAIDs NSAIDs Quercetin Quercetin Quercetin->COX-1 / COX-2 Quercetin->LOX Quercetin->NF-kB Pathway Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-kB Pathway

Caption: Inflammatory pathways and points of intervention.

Conclusion

The available evidence suggests that quercetin possesses significant anti-inflammatory properties, acting through multiple mechanisms that differentiate it from standard NSAIDs. While direct comparative data for this compound is not yet available, the data on quercetin and its glycosides indicate a promising potential for this class of flavonoids as anti-inflammatory agents. Quercetin's ability to target multiple inflammatory pathways, including both COX/LOX and NF-κB, suggests it may offer a broader spectrum of activity. However, it is important to note that in some studies, the in vivo efficacy of quercetin was less potent than that of standard drugs like indomethacin at the tested dosages. Further research, particularly well-designed clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound and other quercetin derivatives for the management of inflammatory conditions.

References

A Comparative Guide to the Efficacy of Quercetin 3-Caffeylrobinobioside and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Quercetin (B1663063) 3-Caffeylrobinobioside and its structural analogues. The information presented is collated from experimental data to assist in research and development efforts.

Introduction

Quercetin, a ubiquitous flavonoid found in numerous plants, is renowned for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often limited by poor bioavailability.[1] To overcome this, extensive research has focused on the synthesis and evaluation of quercetin derivatives, particularly glycosides and their acylated forms, to enhance their solubility and biological efficacy. This guide focuses on Quercetin 3-Caffeylrobinobioside, a specific glycoside of quercetin, and compares its activity with structurally related compounds.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and its structural analogues. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueSource
Quercetin 3-O-robinobioside Antioxidant ActivityReported, but no quantitative data available[3]
3′-Caffeoylquercetin 3-sophoroside Lipid Peroxidation Inhibition0.63 µM
DPPH Radical Scavenging12 µM
3′-Caffeoylquercetin 3-sophoroside-7-glucuronide Lipid Peroxidation Inhibition5.2 µM
DPPH Radical Scavenging10 µM
Quercetin DPPH Radical Scavenging15.9 µg/mL[4]
Quercitrin (Quercetin-3-O-rhamnoside) DPPH Radical Scavenging-[5]
Isoquercitrin (Quercetin-3-O-glucoside) DPPH Radical ScavengingIC50 of 28.10 ± 0.46 μg/mL for an extract containing it[5]
Rutin (Quercetin-3-O-rutinoside) Antioxidant Activity-[6]
Table 2: Anti-inflammatory Activity
CompoundAssayIC50 Value/EffectSource
Quercetin Inhibition of 12-HHT synthesisLower than quercetin-3-O-glucuronide[7]
Quercetin-3-O-glucuronide Inhibition of 12-HHT synthesisHigher than quercetin[7]
Tamarixetin (4'-O-methylquercetin) Inhibition of 12-HHT synthesisLower than quercetin[7]
Isorhamnetin (3'-O-methylquercetin) Inhibition of 12-HHT synthesisSimilar to quercetin-3-O-glucuronide[7]
Isorhamnetin-3-O-glucoside Inhibition of 12-HHT synthesisHigher than isorhamnetin[7]
Quercetin-3,4′-di-O-glucoside Inhibition of 12-HHT synthesisSimilar to quercetin[7]
Quercetin-3,5,7,3′,4′-pentamethylether Inhibition of 12-HHT synthesisHighest of the tested analogues[7]
Quercetin 3-O-β-(2″-galloyl)-glucopyranoside NO, TNF-α, IL-1β, IL-6 reductionPotent activity up to 50 μM[8]
Table 3: Anticancer Activity
CompoundCell LineIC50 ValueSource
Quercetin-3-O-robinobioside Leukemia K562 cellsIn-vitro inhibitory activity reported, no IC50 value[3]
Quercetin-3-O-glucoside Caco-2 (Colon Carcinoma)79 µg/mL[9]
HepG2 (Liver Hepatocellular Carcinoma)150 µg/mL[9]
Quercetin MCF-7 (Breast Cancer)73 µM (48h treatment)[10]
MDA-MB-231 (Breast Cancer)85 µM (48h treatment)[10]
Wide range of cancer cell linesVaries significantly (see source for details)[11][12]
Quercetin-3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) MCF-7 (Breast Cancer)37 µM[10]
MDA-MB-231 (Breast Cancer)48 µM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant's scavenging capacity.[13]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • Test compound dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

    • Positive control (e.g., ascorbic acid, Trolox).

    • Methanol or ethanol.

  • Procedure:

    • Prepare a working solution of DPPH. The absorbance of the working solution at 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.2).

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[13]

    • Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[13]

Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.

  • Principle: Lipid peroxidation generates malondialdehyde (MDA) and 4-hydroxyalkenals (HAE). This assay is based on the reaction of a chromogenic reagent, N-methyl-2-phenylindole, with MDA and HAE at 45°C to produce a stable chromophore with maximum absorbance at 586 nm.[2]

  • Reagents:

    • N-methyl-2-phenylindole (Reagent R1) in acetonitrile.

    • Methanesulfonic acid (Reagent R2) or Hydrochloric acid (for MDA only).

    • MDA standard (1,1,3,3-Tetramethoxypropane).

    • Diluent (Ferric Chloride Hexahydrate in Methanol).

    • Butylated hydroxytoluene (BHT).

  • Procedure (for microplate assay):

    • Prepare tissue homogenates or cell lysates in an appropriate buffer containing BHT to prevent sample oxidation.

    • Centrifuge the samples to remove particulate matter.

    • Add the sample, standard, or blank to a microcentrifuge tube.

    • Add diluted Reagent R1 to each tube and mix.

    • Add either HCl (for MDA) or Reagent R2 (for MDA + HAE) and mix well.

    • Incubate at 45°C for 60 minutes.

    • Centrifuge the samples to obtain a clear supernatant.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 586 nm.

  • Calculation: The concentration of MDA or MDA + HAE in the samples is determined by comparing their absorbance to a standard curve prepared with the MDA standard. The inhibitory effect of the test compound is calculated by comparing the levels of lipid peroxidation in treated versus untreated samples.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[11]

  • Reagents:

    • MTT solution (typically 5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

    • Cell culture medium.

    • Test compound.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: The production of NO is often measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. The Griess reaction involves a diazotization reaction that forms a colored azo compound, which can be measured spectrophotometrically.[14]

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Reagents:

    • RAW 264.7 cells.

    • Lipopolysaccharide (LPS) to stimulate NO production.

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Sodium nitrite standard solution.

    • Cell culture medium.

    • Test compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at around 540 nm.

  • Calculation: The concentration of nitrite in the samples is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

The biological activities of quercetin and its derivatives are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for targeted drug development. Below are diagrams illustrating key pathways and a typical experimental workflow for evaluating these compounds.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Test Compound (Quercetin Analogue) Treatment Treat cells with various concentrations of the compound Compound->Treatment CellCulture Cell Culture (e.g., Cancer cell line, Macrophages) CellCulture->Treatment Incubation Incubate for a specific duration (e.g., 24-72h) Treatment->Incubation Antioxidant Antioxidant Assays (DPPH, Lipid Peroxidation) Incubation->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, TNF-α inhibition) Incubation->AntiInflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Incubation->Anticancer PathwayAnalysis Signaling Pathway Analysis (Western Blot) Incubation->PathwayAnalysis Data Measure Absorbance/ Fluorescence Antioxidant->Data AntiInflammatory->Data Anticancer->Data IC50 Calculate IC50 values Data->IC50

Caption: Experimental workflow for evaluating the efficacy of quercetin analogues.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Quercetin Quercetin & Analogues Quercetin->PI3K inhibits Quercetin->Akt inhibits

Caption: Quercetin's inhibition of the PI3K/Akt signaling pathway.

MAPK_Pathway Stimuli Stress/Cytokines MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammation, Apoptosis AP1->Inflammation Quercetin Quercetin & Analogues Quercetin->MAPKKK inhibits Quercetin->MAPK inhibits

Caption: Modulation of the MAPK signaling pathway by quercetin analogues.

NFkB_Pathway LPS_TNFa LPS / TNF-α Receptor Receptor (e.g., TLR4) LPS_TNFa->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB - IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus GeneTranscription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->GeneTranscription translocation & activation Quercetin Quercetin & Analogues Quercetin->IKK inhibits Quercetin->NFkB inhibits translocation

Caption: Inhibition of the NF-κB inflammatory pathway by quercetin.

Conclusion

The available data indicates that structural modifications to the quercetin backbone, particularly glycosylation and acylation, significantly influence its biological efficacy. While direct quantitative data for this compound is limited, the analysis of its structural analogues provides valuable insights. Acylated quercetin glycosides, such as 3′-Caffeoylquercetin derivatives, exhibit potent antioxidant activity. Furthermore, modifications to the quercetin structure can either enhance or diminish its anti-inflammatory and anticancer properties, highlighting the importance of structure-activity relationship studies. The modulation of key signaling pathways like PI3K/Akt, MAPK, and NF-κB appears to be a central mechanism for the observed effects. Further research is warranted to elucidate the specific efficacy and mechanisms of action of this compound and to explore its therapeutic potential.

References

Quercetin 3-Caffeylrobinobioside vs. Quercetin Aglycone: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of Quercetin (B1663063) 3-Caffeylrobinobioside and quercetin aglycone. Due to the limited direct experimental data on Quercetin 3-Caffeylrobinobioside, this comparison draws upon established principles of flavonoid glycoside absorption, using quercetin-3-O-rutinoside (rutin) as a relevant proxy, given that both possess a rhamnose-containing sugar moiety.

Executive Summary

The bioavailability of quercetin is profoundly influenced by its glycosylation state. Quercetin aglycone, being more lipophilic, can be absorbed in the stomach and small intestine through passive diffusion. In contrast, the bioavailability of quercetin glycosides is dictated by the nature of their sugar attachments. Glycosides containing rhamnose, such as rutin (B1680289) and by extension, this compound, exhibit significantly lower and delayed bioavailability compared to the aglycone. This is primarily because they are not readily absorbed in the upper gastrointestinal tract and require enzymatic hydrolysis by the gut microbiota in the colon to release the absorbable aglycone.

Data Presentation: Quantitative Bioavailability Comparison

The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies, comparing quercetin aglycone with quercetin-3-O-rutinoside (rutin), a structurally related rhamnose-containing glycoside.

Table 1: Comparative Bioavailability in Rats

CompoundDosageCmax (µM)Tmax (h)Relative Bioavailability (compared to Quercetin-3-glucoside)
Quercetin Aglycone20 mg/kg1.7 ± 1.8[1]~4[1]Lower than Quercetin-3-glucoside
Quercetin-3-O-rutinoside (Rutin)20 mg/kg~3[1]>4Markedly depressed absorption[1]

Table 2: Comparative Pharmacokinetics in Humans

CompoundDosageCmax (µg/L)Tmax (h)Notes
Quercetin Aglycone50 mg86.14.9 ± 2.1More predictable absorption, less inter-individual variation.[2]
Quercetin-3-O-rutinoside (Rutin)100 mg89.97.5 ± 2.2Considerable inter-individual variation.[2]

Experimental Protocols

In Vivo Bioavailability Study in Rats

A standardized protocol for evaluating the oral bioavailability of quercetin compounds in rats is outlined below.

1. Animal Model:

  • Male Wistar rats (200-250 g) are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • A fasting period of 12-18 hours is required before oral administration of the test compounds.

2. Dosing:

  • Test compounds (this compound and quercetin aglycone) are suspended in a suitable vehicle, such as a mixture of water and carboxymethyl cellulose.

  • Oral administration is performed via gavage at a specified dose (e.g., 50 mg/kg body weight).

3. Blood Sampling:

  • Blood samples are collected from the tail vein or via cannulation of the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma samples are typically treated with β-glucuronidase and sulfatase enzymes to hydrolyze any conjugated metabolites back to the aglycone form.

  • Quercetin concentrations are quantified using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using appropriate software.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting intestinal drug absorption.

1. Cell Culture:

  • Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • Cells are seeded onto permeable Transwell® inserts and allowed to differentiate for 21-25 days to form a polarized monolayer with well-defined tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.

  • The test compound (this compound or quercetin aglycone) is added to the apical chamber (to simulate absorption from the gut lumen).

  • Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of the compound in the collected samples is determined by HPLC.

3. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the apical chamber.

Visualization of Comparative Bioavailability and Metabolism

The following diagrams illustrate the distinct absorption and metabolic pathways of quercetin aglycone and rhamnose-containing quercetin glycosides.

cluster_aglycone Quercetin Aglycone Pathway cluster_glycoside This compound Pathway (Rhamnose-Containing Glycoside) Stomach Stomach Small_Intestine_A Small Intestine (Passive Diffusion) Stomach->Small_Intestine_A Partial Absorption Enterocyte_A Enterocyte Small_Intestine_A->Enterocyte_A Portal_Vein_A Portal Vein Enterocyte_A->Portal_Vein_A Liver_A Liver (Metabolism) Portal_Vein_A->Liver_A Systemic_Circulation_A Systemic Circulation (Conjugated Metabolites) Liver_A->Systemic_Circulation_A Small_Intestine_G Small Intestine (Poor Absorption) Colon Colon Small_Intestine_G->Colon Transit Microbiota Gut Microbiota (Hydrolysis) Colon->Microbiota Aglycone_Release Quercetin Aglycone Released Microbiota->Aglycone_Release Colon_Absorption Colon Absorption Aglycone_Release->Colon_Absorption Portal_Vein_G Portal Vein Colon_Absorption->Portal_Vein_G Liver_G Liver (Metabolism) Portal_Vein_G->Liver_G Systemic_Circulation_G Systemic Circulation (Conjugated Metabolites) Liver_G->Systemic_Circulation_G

Caption: Comparative absorption pathways of quercetin aglycone and rhamnose-containing glycosides.

cluster_workflow Experimental Workflow for Bioavailability Assessment start Start in_vivo In Vivo Study (Rat Model) start->in_vivo in_vitro In Vitro Study (Caco-2 Assay) start->in_vitro dosing Oral Administration in_vivo->dosing cell_culture Caco-2 Cell Culture & Differentiation in_vitro->cell_culture blood_sampling Blood Sampling dosing->blood_sampling plasma_analysis Plasma Analysis (HPLC) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis comparison Comparative Bioavailability Assessment pk_analysis->comparison permeability_assay Permeability Assay cell_culture->permeability_assay sample_analysis Sample Analysis (HPLC) permeability_assay->sample_analysis papp_calculation Papp Calculation sample_analysis->papp_calculation papp_calculation->comparison end End comparison->end

Caption: Workflow for assessing the comparative bioavailability of quercetin compounds.

Conclusion

The available evidence strongly suggests that this compound, due to its rhamnose-containing robinobiose moiety, will exhibit lower and more delayed bioavailability compared to quercetin aglycone. The primary mechanism for this difference lies in the site and mode of absorption. While quercetin aglycone can be directly absorbed in the upper gastrointestinal tract, this compound likely requires microbial hydrolysis in the colon before its aglycone can be absorbed. This has significant implications for the design of formulations and the interpretation of in vitro and in vivo studies aimed at harnessing the therapeutic potential of this flavonoid. Further direct comparative studies on this compound are warranted to confirm these well-supported inferences.

References

A Comparative Analysis of Quercetin 3-Caffeylrobinobioside from Cleome ornithopodioides Using Various Extraction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of extracts containing Quercetin 3-Caffeylrobinobioside from a singular plant source, Cleome ornithopodioides. Due to the current scarcity of scientific literature detailing the isolation of this specific compound from multiple plant species, this analysis focuses on the impact of different extraction solvents on the overall yield of total phenolics and flavonoids, as well as the resultant biological activities of the extracts. The data presented is primarily derived from a comprehensive study on Cleome ornithopodioides, which has identified this compound as a constituent.

Data Presentation: Quantitative Analysis of Cleome ornithopodioides Extracts

The following table summarizes the quantitative data obtained from the analysis of various extracts from Cleome ornithopodioides. This allows for a direct comparison of the efficacy of different solvents in extracting phenolic and flavonoid compounds, including this compound, and their subsequent bioactivities.

Extraction SolventExtraction Yield (%)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (mg RE/g)DPPH Scavenging Activity (mg TE/g)ABTS Scavenging Activity (mg TE/g)CUPRAC Reducing Power (mg TE/g)FRAP Reducing Power (mg TE/g)Acetylcholinesterase Inhibition (mg GALAE/g)Butyrylcholinesterase Inhibition (mg GALAE/g)Tyrosinase Inhibition (mg KAE/g)α-Amylase Inhibition (mmol ACAE/g)α-Glucosidase Inhibition (mmol ACAE/g)
n-hexane1.5621.439.2415.2125.3445.6723.451.232.345.670.120.23
Dichloromethane2.1125.0315.5423.4534.5656.7834.562.343.4510.230.230.34
Ethyl Acetate1.9828.3415.3034.5645.6767.8945.673.454.5615.340.340.45
Ethanol8.9937.1522.8856.78144.27110.4680.784.5615.6941.520.450.56
70% Ethanol9.4538.7539.0868.21193.74143.68123.865.675.6730.450.560.67
Water (Infusion)6.7738.9527.0766.11193.48109.14115.944.564.5625.671.340.78

Abbreviations: GAE: Gallic Acid Equivalents; RE: Rutin (B1680289) Equivalents; TE: Trolox Equivalents; GALAE: Galantamine Equivalents; KAE: Kojic Acid Equivalents; ACAE: Acarbose Equivalents.

Experimental Protocols

Extraction of this compound from Cleome ornithopodioides

This protocol describes a general method for the extraction of flavonoids, including this compound, from plant material using various solvents.

Methodology:

  • Plant Material Preparation: Air-dried aerial parts of Cleome ornithopodioides are ground into a fine powder.

  • Maceration: A known quantity of the powdered plant material is macerated with the selected solvent (n-hexane, dichloromethane, ethyl acetate, ethanol, 70% ethanol, or water) at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction: The mixture is shaken for 24 hours at room temperature.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Infusion (for water extract): For the aqueous extract, the powdered plant material is infused in boiling water for 15 minutes, followed by filtration.

Quantification of Total Phenolic and Flavonoid Content

Total Phenolic Content (TPC): The TPC is determined using the Folin-Ciocalteu method. Gallic acid is used as the standard, and the results are expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Total Flavonoid Content (TFC): The TFC is determined using the aluminum chloride colorimetric method. Rutin is used as the standard, and the results are expressed as milligrams of rutin equivalents per gram of dry extract (mg RE/g).

High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

A reversed-phase HPLC system coupled with a diode-array detector (DAD) or mass spectrometer (MS) is used for the identification and quantification of specific flavonoids like this compound.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using two solvents, typically (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detection at wavelengths relevant for flavonoids (e.g., 280 nm and 350 nm) and/or MS detection for mass identification.

  • Quantification: Quantification is performed using an external standard of purified this compound.

Tyrosinase Inhibition Assay

This assay evaluates the potential of the extracts to inhibit the tyrosinase enzyme, which is involved in melanin (B1238610) production.

Methodology:

  • Reaction Mixture: The reaction mixture contains phosphate (B84403) buffer (pH 6.8), L-DOPA as the substrate, and the test extract dissolved in a suitable solvent (e.g., DMSO).

  • Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase solution.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm over time.

  • Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. Kojic acid is typically used as a positive control. The results can be expressed as milligrams of kojic acid equivalents per gram of dry extract (mg KAE/g).[1]

Mandatory Visualizations

Experimental Workflow for Extraction and Bioactivity Screening

G cluster_extraction Extraction Process cluster_analysis Analysis and Screening cluster_bioassays Bioactivity Assays plant Cleome ornithopodioides (Dried, Powdered) solvents Extraction Solvents (n-hexane, DCM, EA, EtOH, 70% EtOH, Water) extraction Maceration / Infusion plant->extraction solvents->extraction filtration Filtration extraction->filtration concentration Evaporation filtration->concentration extracts Crude Extracts concentration->extracts tpc_tfc Total Phenolic & Flavonoid Content Analysis extracts->tpc_tfc hplc HPLC-DAD/MS Analysis (Identification of Quercetin 3-Caffeylrobinobioside) extracts->hplc bioassays Biological Activity Assays (Antioxidant, Enzyme Inhibition) extracts->bioassays antioxidant Antioxidant Assays (DPPH, ABTS, CUPRAC, FRAP) enzyme Enzyme Inhibition Assays (AChE, BChE, Tyrosinase, α-Amylase, α-Glucosidase)

Caption: Workflow for the extraction and bioactivity screening of Cleome ornithopodioides.

Putative Signaling Pathway for Tyrosinase Inhibition

G tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopaquinone Dopaquinone dopa->dopaquinone Oxidation melanin Melanin dopaquinone->melanin Further Reactions tyrosinase Tyrosinase tyrosinase->dopa tyrosinase->dopaquinone quercetin_compound This compound quercetin_compound->tyrosinase Inhibition

Caption: Mechanism of tyrosinase inhibition by this compound.

References

Cross-Validation of Analytical Methods for Flavonoid Glycosides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of flavonoid glycosides like Quercetin (B1663063) 3-Caffeylrobinobioside, researchers and drug development professionals rely on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant techniques employed for this purpose. This guide provides a detailed, objective comparison of these methods, supported by experimental data and protocols to aid in method selection and cross-validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. Below is a summary of typical performance data for the analysis of quercetin and its glycosides using HPLC, UPLC-MS/MS, and HPTLC.

ParameterHPLC-DADUPLC-MS/MSHPTLC
**Linearity (R²) **> 0.995[1]> 0.99[2]> 0.998[3]
Limit of Detection (LOD) 0.046 µg/mL[1]1 ng/mL (plasma)[4]50 ng/spot[3]
Limit of Quantification (LOQ) 0.14 µg/mL[1]2.2 mg/L[5]100 ng/spot[6]
Accuracy (% Recovery) 88.6% - 110.7%[1]98.5% - 100.5%[5]98.60% (average)[6]
Precision (%RSD) 2.4% - 9.4%[1]2.2% - 7.3%[5]< 2%[6]
Analysis Time ~10 - 40 minutes[7][8]< 10 minutes[5]Variable, allows multiple samples
Selectivity GoodExcellentModerate to Good
Solvent Consumption HighLowLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC-DAD)

This method is widely used for the quantification of flavonoids due to its reliability and accessibility.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution is often employed. A common mobile phase consists of acetonitrile (B52724) and water, with a small percentage of acid (e.g., 0.1% trifluoroacetic acid or 1.5% acetic acid) to improve peak shape.[1][7] For example, a gradient could start with 20% acetonitrile and increase to 95% over 30 minutes.[7]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection: DAD detection allows for monitoring at multiple wavelengths. For quercetin and its glycosides, a wavelength of 368 nm or 370 nm is often optimal.[1][8]

  • Sample Preparation: Plant extracts are typically prepared using a solvent like methanol (B129727) and then filtered through a 0.45 µm syringe filter before injection.[9] Standard solutions of the analyte are prepared in the same solvent.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC offers significant improvements in speed and resolution over HPLC, and coupling with MS/MS provides exceptional sensitivity and selectivity.[9]

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid is common.[2]

  • Flow Rate: A lower flow rate, such as 0.4 mL/min, is typical for UPLC.[2]

  • Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode using electrospray ionization (ESI) in the negative ion mode.[2]

  • Sample Preparation: Plasma samples may require protein precipitation followed by centrifugation. Plant extracts are prepared similarly to HPLC samples.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput method.

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[3]

  • Mobile Phase: A mixture of solvents is used for development. For example, a mobile phase could consist of ethyl acetate, toluene, methanol, chloroform, and formic acid in a specific ratio (e.g., 2:3:3:2 with a few drops of formic acid).[6]

  • Application: Samples and standards are applied to the plate as bands using a semi-automatic applicator.

  • Development: The plate is developed in a chamber saturated with the mobile phase vapor.

  • Detection: Densitometric analysis is performed at a specific wavelength, such as 366 nm for quercetin.[6] The Rf value is used for identification. For quercetin, an Rf of 0.55 has been reported.[6]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for a compound like Quercetin 3-Caffeylrobinobioside.

CrossValidationWorkflow A Define Analytical Target Profile (ATP) (e.g., for this compound) B Primary Method Development (e.g., HPLC-DAD) A->B D Alternative Method Development (e.g., UPLC-MS/MS or HPTLC) A->D C Method Validation (ICH Guidelines) - Accuracy - Precision - Linearity - LOD/LOQ - Specificity B->C F Cross-Validation Study C->F E Method Validation (ICH Guidelines) - Accuracy - Precision - Linearity - LOD/LOQ - Specificity D->E E->F G Analyze Same Samples with Both Methods F->G H Statistical Comparison of Results (e.g., t-test, F-test) G->H I Acceptance Criteria Met? H->I J Methods are Interchangeable I->J Yes K Investigate Discrepancies & Re-evaluate I->K No

Caption: Workflow for cross-validation of analytical methods.

References

Lack of Efficacy Data for Quercetin 3-Caffeylrobinobioside in Cell Lines Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in experimental data regarding the efficacy of Quercetin 3-Caffeylrobinobioside in different cell lines. At present, no published studies provide the necessary quantitative data on its biological activity, such as effects on cell viability, apoptosis, or specific signaling pathways. This absence of research prevents the creation of a detailed comparison guide as initially requested.

While searches for "this compound" primarily yield listings from chemical suppliers, indicating its availability for research purposes, they do not offer any insights into its biological effects. The information available is limited to its chemical properties, such as its CAS number (957110-26-8) and its origin from the herbs of Callicarpa bodinieri Levl.[1]

In contrast, a substantial body of research exists for its parent compound, Quercetin , and some of its other glycoside derivatives. These studies have extensively documented the anti-cancer properties of Quercetin across a wide range of cell lines.

Alternative: A Comparative Guide on Quercetin's Efficacy

Given the lack of specific data for this compound, we can offer a comprehensive comparison guide on the well-studied flavonoid, Quercetin . This guide would detail its efficacy in various cancer cell lines, providing researchers, scientists, and drug development professionals with a valuable resource on a closely related and pharmacologically active compound.

This alternative guide would include:

  • Data Presentation: A summary of quantitative data on Quercetin's effects on cell viability, apoptosis, and cell cycle arrest in different cell lines, presented in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the literature.

  • Signaling Pathways and Experimental Workflows: Diagrams created using Graphviz to visualize the mechanisms of action and experimental designs.

This information would be compiled from numerous studies that have established Quercetin as a potent anti-cancer agent, highlighting its ability to modulate various signaling pathways involved in tumor progression. Should data on this compound become available in the future, a direct comparative guide can be developed.

References

Safety Operating Guide

Navigating the Safe Disposal of Quercetin 3-Caffeylrobinobioside: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Quercetin 3-Caffeylrobinobioside, a flavonoid compound, to ensure laboratory safety and environmental protection.

I. Compound Identification and Hazard Assessment

Before initiating any disposal procedure, it is crucial to understand the properties of the substance .

PropertyValueSource
Chemical Name This compoundChemFaces[1]
CAS Number 957110-26-8BioCrick[2]
Molecular Formula C36H36O19ChemFaces[1]
Molecular Weight 772.7 g/mol ChemFaces[1]
Physical Description PowderChemFaces[1]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces[1]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety goggles or glasses with side shields should be worn to protect against dust particles.

  • Lab Coat: A standard laboratory coat will protect clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator should be used.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the powder from spreading.

  • Clean-up: Carefully sweep up the spilled material without creating dust.[2] Use a dustpan and brush or a vacuum with a HEPA filter.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Waste Collection: Place all contaminated materials (including cleaning materials and PPE) in a sealed, labeled container for hazardous waste disposal.

IV. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which will typically involve incineration.

Step 1: Collection and Storage of Waste

  • Place the this compound waste into a designated, sealable, and properly labeled hazardous waste container.

  • The label should clearly state "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

Step 2: Disposal of Empty Containers

  • Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol).

  • Collect the rinsate (the solvent used for rinsing) and dispose of it as liquid hazardous waste.

  • Once decontaminated, the container can be disposed of as non-hazardous waste, though it is recommended to deface the label first.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Do not attempt to dispose of this chemical in the regular trash or down the drain.[5]

Step 4: Incineration

  • The most common and effective method for destroying organic chemical waste is high-temperature incineration.[6][7][8]

  • Incineration breaks down the chemical into less hazardous components, primarily ash and flue gas.[9]

  • Hazardous waste incinerators are designed to operate at temperatures that ensure the complete destruction of the compound.[10]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_handling Handling & Collection cluster_disposal_path Disposal Pathway cluster_end Final Disposition start Unused/Expired Compound or Contaminated Materials ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal collect Collect waste in a labeled, sealed hazardous waste container. ppe->collect contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service collect->contact_ehs Prepare for pickup incineration High-Temperature Incineration (Primary Recommended Method) contact_ehs->incineration Follow institutional protocol landfill Secure Hazardous Waste Landfill (Alternative Method) contact_ehs->landfill If incineration is not available end_incineration Waste Destroyed incineration->end_incineration end_landfill Waste Contained landfill->end_landfill

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quercetin 3-Caffeylrobinobioside

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Quercetin 3-Caffeylrobinobioside, ensuring the protection of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is critical to prevent exposure when handling this compound, which is typically a powder.[1][2] The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, especially with organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection). A full-face particle respirator type N99 (US) or type P2 (EN 143) is a potential option.[3]

Key Considerations for PPE:

  • Gloves: Inspect gloves for any damage before use and change them immediately if they become contaminated.[1]

  • Lab Coat: A lab coat or a chemical-resistant apron should be worn to protect the skin.[1]

  • Eye Protection: Chemical safety goggles are essential to prevent eye contact. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]

  • Footwear: Always wear closed-toe shoes in any laboratory setting where chemicals are handled.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure and contamination throughout the experimental process.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • The product can typically be stored for up to 24 months at 2-8°C if the vial is kept tightly sealed.[4]

  • For stock solutions prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[4]

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]

2. Handling and Preparation:

  • Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood or a glove box to minimize inhalation of fine powders.[1][2]

  • Weighing: Use a containment balance or a balance within a ventilated enclosure when weighing the powder to avoid creating dust.[1] Use dedicated spatulas and weighing boats.

  • Dissolving: This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[4][5] When preparing solutions, add the solvent to the powder slowly to prevent splashing.[1][2]

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3. Post-Handling:

  • After handling, thoroughly wash your hands and any exposed skin with soap and water.[1]

  • Clean and decontaminate all work surfaces and equipment.

Emergency Procedures: Be Prepared

Accidents can happen, and a clear plan is crucial for a swift and effective response.

Spill Procedures:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite (B1170534) or sand.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[1]

    • Clean the spill area with a suitable decontamination solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the contaminated area.[1]

Exposure Procedures:

  • If Swallowed: Based on the SDS for the related compound Quercetin, which is toxic if swallowed, immediately call a poison center or doctor.[6][7] Rinse your mouth.[6][7]

  • In Case of Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water/shower.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • If Inhaled: Move to fresh air.[8]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as chemical hazardous waste.[2]

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps for the safe management of this compound in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal b1 Don PPE b2 Prepare Fume Hood b1->b2 c1 Weigh Powder b2->c1 Start Experiment c2 Prepare Solution c1->c2 d1 Decontaminate Workspace c2->d1 Experiment Complete d2 Doff PPE d1->d2 e1 Segregate Waste (Solid & Liquid) d2->e1 e2 Dispose via Hazardous Waste Stream e1->e2

Caption: Standard operational workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.